The following sections provide a technical summary of the available GC-MS and related data for Furyl hydroxymethyl ketone (CAS 17678-19-2), a compound used as a diverse synthesis reagent [1].
Basic Identifiers
Estimated Physical Properties (for experimental planning)
The mass spectrum for this compound is available for viewing from the NIST Mass Spectrometry Data Center (MS number: 413768) [2]. The display is interactive and requires a browser with JavaScript and HTML 5 support. Please note that due to licensing restrictions, this particular spectrum cannot be downloaded [2].
The table below lists experimentally determined retention index (RI) values for this compound on different polar stationary phases, as compiled by NIST [3]. These values are crucial for method development and compound identification.
| Active Phase | Column Length (m) | Carrier Gas | Temperature Program | Retention Index (I) | Reference |
|---|---|---|---|---|---|
| Stabilwax | 30 | Helium | 35 °C (hold), 3 °C/min → 100 °C, 5 °C/min → 240 °C (hold 10 min) | 2019 | Chinnici, Guerrero, et al., 2009 [3] |
| BP-20 | 30 | Helium | 50 °C (1 min), 2.5 °C/min → 100 °C, 2 °C/min → 180 °C, 15 °C/min → 220 °C | 1984 | Pontes, Marques, et al., 2007 [3] |
This method was used to characterize volatile compounds in quality vinegars with protected European geographical indication [3].
This method was applied for the screening of volatile compositions from Portuguese multifloral honeys [3].
This workflow outlines the relationship between the analytical techniques and data sources for characterizing this compound.
Electron Ionization (EI), historically known as Electron Impact, is a fundamental ionization method in mass spectrometry. In this process, a high-energy electron interacts with a gas-phase analyte molecule (M), ejecting an electron to form a positively charged molecular ion ( M^{+\bullet} ) [1]: [ M + e^{-} \longrightarrow M^{+\bullet} + 2e^{-} ]
EI is characterized as a "hard" ionization technique because it uses high-energy electrons (typically 70 eV), causing the molecular ion to undergo extensive and reproducible fragmentation. This generates a spectrum rich in fragment ions, which is highly valuable for structural elucidation and compound identification [1] [2].
The following diagram illustrates the typical workflow and components of an EI mass spectrometry experiment:
Typical components and workflow of an EI mass spectrometer.
A standard EI ion source includes several key components that are optimized for efficient ionization [1] [3]:
| Component/Parameter | Typical Implementation | Function & Optimization |
|---|---|---|
| Filament | Tungsten or rhenium wire | Heated to incandescence to emit electrons via thermionic emission [1]. |
| Electron Energy | 70 eV | Maximizes energy transfer for efficient ionization/fragmentation. Standard for library spectra [1]. |
| Ion Source Pressure | ~10-5 to 10-6 Torr | Maintains mean free path for electrons and ions, reducing unwanted collisions [1]. |
| Repeller Electrode | Positively charged plate | Repels and directs newly formed ions out of the source and toward the mass analyzer [1]. |
| Magnetic Field | Weak parallel field | Forces electrons into a helical path, increasing path length and ionization efficiency [1]. |
While the exact protocol depends on the instrument and sample, the general workflow for a direct insertion EI-MS analysis is as follows. This methodology is particularly useful for thermally stable solids and less volatile liquids [1].
The following diagram details the step-by-step process for a direct insertion probe (DIP) analysis:
Standard workflow for direct insertion probe EI-MS analysis.
An EI mass spectrum is characterized by a molecular ion peak and multiple fragment ion peaks. The base peak (most intense) is set to 100% relative intensity, and all other peaks are reported relative to it [3].
EI-MS is a powerful tool, but it is important to understand its context among other ionization methods [5] [4].
| Feature | Evaluation |
|---|---|
| Strengths | Highly reproducible, library-searchable spectra [2]. Provides rich structural data via fragmentation [1]. Well-understood and robust technique. |
| Limitations | "Hard" ionization can cause weak or absent molecular ion, complicating MW confirmation [1] [2]. Requires thermal stability and volatility [2]. Limited to MW typically < 600 Da [1]. |
| Complementary Techniques | Electrospray Ionization (ESI): Soft ionization for intact molecular ions, ideal for polar compounds and LC-MS [5] [4]. Atmospheric Pressure Chemical Ionization (APCI): Better for less polar, low-MW compounds than ESI [5] [4]. |
EI-MS, particularly when coupled with Gas Chromatography (GC), plays a significant role in small-molecule drug development [4] [1]:
Table 1: Chemical Identity of Furyl Hydroxymethyl Ketone (FHK) [1]
| Property | Description |
|---|---|
| CAS Registry Number | 17678-19-2 |
| IUPAC Name | 1-(2-Furanyl)-2-hydroxyethanone |
| Molecular Formula | C₆H₆O₃ |
| Molecular Weight | 126.11 g/mol |
| Chemical Structure |
FHK is an α-hydroxy ketone bearing both a carbonyl and a hydroxyl group, making it a valuable intermediate for synthesizing more complex chemicals like pharmaceuticals and polymer precursors [2]. Its discovery is closely tied to the thermal degradation of biomass, particularly carbohydrate-rich materials.
A key mechanism was identified in the thermal degradation of agar [3]. Research shows that agar first decomposes into 3,6-anhydrogalactopyranose and galactopyranose monomers. Through subsequent ring-opening, dehydration, and hydrogen transfer reactions, the 3,6-anhydrogalactopyranose is ultimately converted into FHK [3]. This pathway highlighted biomass as a direct source for FHK and flagged it as a product with some toxicity concerns [3].
Traditional chemical synthesis often faces challenges like harsh conditions and low selectivity. Recent research focuses on more efficient and sustainable methods, primarily from furfural (FAL) or directly from raw biomass.
Table 2: Comparison of Key Synthesis Methods for FHK [2] [4]
| Method | Key Features / Conditions | Reported Yield | Advantages / Challenges |
|---|---|---|---|
| Chemical Synthesis (from cellulose) | ZnCl₂ hydrate (ionic liquid)/anisole system, 115°C [4] | Up to 46% (from cellobiose) [4] | Challenge: Requires high temperatures, strong acids; lower selectivity [2]. |
| Chemobiological Cascade (from corncob) | Tandem catalysis: SG(SiO₂) chemocatalyst + SMPDC whole-cell biocatalyst [2] | Efficient one-pot conversion [2] | Advantage: Milder conditions, reduced energy consumption, minimized by-products [2]. |
The following diagram illustrates the integrated workflow for converting corncob into FHK using tandem chemocatalysis and biotransformation [2]:
Integrated chemobiological process for FHK synthesis from corncob. [2]
Procedure Overview [2]:
Chemocatalytic Step (Furfural Production):
SG(SiO₂) in a bioreactor.Biocatalytic Step (Hydroxymethylation):
SMPDC cells catalyze the formation of a new carbon-carbon bond.FHK's value stems from its role as a versatile building block, particularly for synthesizing pharmaceuticals and bioactive molecules.
FHK is classified as a Dangerous Good for transport, which may incur additional shipping charges and require special handling protocols [5]. Furthermore, studies on thermal degradation products have indicated that FHK shows some toxicity to humans [3]. It is intended for research use only and is not for diagnostic or therapeutic use [5].
Furyl hydroxymethyl ketone (FHK), with the CAS Registry Number 17678-19-2, is an α-hydroxy ketone (also known as a hydroxyketone) [1]. Its core structure consists of a furan ring linked to a hydroxyketone functional group.
The table below summarizes its basic chemical identifiers and properties [2] [3] [4].
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-(furan-2-yl)-2-hydroxyethanone [4] [5] |
| Molecular Formula | C6H6O3 [2] [3] |
| Average Molecular Mass | 126.11 g/mol [2] [4] |
| Canonical SMILES | C1=COC(=C1)C(=O)CO [4] |
| InChI Key | RSZZMVPSHLKFQY-UHFFFAOYSA-N [3] |
| XLogP3 | 0.5 (estimated) [4] |
| Hydrogen Bond Donor Count | 1 [5] |
| Hydrogen Bond Acceptor Count | 3 [5] |
FHK can be synthesized through both traditional chemical and emerging biocatalytic routes. The latter is gaining attention for its alignment with green chemistry principles.
Traditional chemical methods involve the direct degradation of cellulose or cellobiose (a glucose dimer) using ionic liquids like ZnCl₂ hydrate under specific conditions [1].
A more recent and sustainable one-pot cascade strategy converts corncob-derived furfural (FAL) into FHK. This method combines chemocatalysis and biocatalysis [1]. The workflow for this integrated process is illustrated below.
Workflow for one-pot chemobiological synthesis of FHK from corncob.
FHK serves as a valuable intermediate in several high-value chemical and pharmaceutical contexts.
The diagram below summarizes the signaling pathways induced by the FHK-related molecule YC-1, as identified in cultured human kidney cells [6].
Signaling pathways for CHAC1 upregulation by the FHK-related molecule YC-1.
The following summarizes the core methodology for the chemobiological synthesis of FHK, which can be adapted for further research [1].
To help you find the information you need, here are some suggestions:
The following table summarizes data on different Maillard reaction products (MRPs) and their impacts, which are central to understanding the field.
| MRP / Compound | Formation Context | Reported Effect / Level | Health Context |
|---|---|---|---|
| Acrylamide [1] [2] | Soybean microwave heating (1-2 min) | High levels generated | Acts as a carcinogen [1] |
| Carboxymethyllysine (CML) [1] [3] | Formed in food & living organisms | - | Promotes diabetes, cardiovascular diseases [1] |
| Heterocyclic Amines (HCAs) [1] | Pan-fried duck meat | Higher levels vs. boiling/microwave | Increased cancer risk [1] |
| Hydroxymethylfurfural (HMF) [1] | Soybean microwave heating | Increased with time/temperature | - |
| Melanoidins [1] [2] | Final stage of Maillard reaction | - | Beneficial antioxidative, antibiotic effects [1] |
| MRPs (Lys & Glc) [4] | C2C12 myotube treatment | ~40% avg. diameter increase; up to 80% largest diameter | Promoted muscle cell hypertrophy [4] |
For researchers investigating MRPs, the following table outlines key methodologies from recent studies.
| Experimental Goal | Detailed Methodology | Key Measurement Instruments |
|---|
| Assess MRPs Effect on Muscle Cells [4] | 1. MRP Preparation: React 0.1M L-lysine & D-glucose in pH 11 sodium carbonate buffer at 90°C for 0-120 min. 2. Cell Culture: Culture C2C12 myoblasts in growth medium, switch to differentiation medium to form myotubes. 3. Treatment: Supplement differentiation medium with 1% MRPs; for atrophy, add 1µM dexamethasone. 4. Analysis: Measure myotube diameter, analyze Akt phosphorylation, gene expression. | • DPPH radical scavenging assay (antioxidant activity) • Microscopy & ImageJ software (morphology) • Western blotting (Akt phosphorylation) • Quantitative real-time PCR (gene expression) | | Evaluate Cooking Method Impact on HCAs [1] | 1. Processing: Cook meat (duck, chicken, beef) via various methods (charcoal grilling, deep-frying, roasting, etc.) to different doneness levels. 2. Measurement: Quantify specific HCAs (e.g., MeIQx, PhIP) in cooked meat samples. | • Chromatographic methods (HCA quantification) | | Determine Food Processing Degree [1] | 1. Processing: Subject foods (soybean, pasta) to heat treatments (extrusion, microwave, infrared); process milk (UHT, sterilization). 2. Assessment: Use markers like furosine, HMF, lactulosyllysine, acrylamide to assess MRP progression. | • Analytical chemistry techniques (e.g., for furosine, HMF, acrylamide) |
The diagram below illustrates the three-stage mechanism of the Maillard reaction, which is fundamental to the formation of all MRPs.
Pyruvate decarboxylase (PDC; EC 4.1.1.1) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and CO₂ [1] [2]. While common in plants and yeast, PDCs are rare in bacteria, where they play roles in ethanologenic processes or oxidative metabolism [1]. The characterization of bacterial PDCs, such as those from Gluconacetobacter diazotrophicus (GdPDC) and Zymomonas mobilis (ZmPDC), provides a template for studying similar enzymes [1] [2].
Key Structural and Functional Characteristics:
The following tables summarize key quantitative data from characterized bacterial PDCs, which can be used for comparative analysis when profiling a new enzyme like SsPDC.
Table 1: Comparative Kinetic Parameters of Bacterial Pyruvate Decarboxylases
| Enzyme Source | KM for Pyruvate (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹·s⁻¹) | pH Optimum | Temperature Optimum (°C) | Thermostability (T½ at 60°C) |
|---|---|---|---|---|---|---|
| G. diazotrophicus (GdPDC) | 0.06 (at pH 5.0) | Not Specified | 1.3 × 10⁶ (at pH 5.0) | 5.5 | 45 | 18 minutes [1] |
| Z. mobilis (ZmPDC) | ~ 0.35 (KD for ThDP) | Not Specified | Similar to GdPDC & SvPDC | Not Specified | Not Specified | Not Specified [1] |
| S. ventriculi (SvPDC) | Not Specified | Not Specified | Similar to GdPDC & ZmPDC | Not Specified | Not Specified | Not Specified [1] |
Table 2: Crystallization and Data Collection Statistics for ZmPDC Structures Data adapted from [2]
| Parameter | Apo-PDC Form | Holo-PDC Form (with triazole-ThDP) | PDC with Pyruvate |
|---|---|---|---|
| Space group | P1 | P1 | P1 |
| Unit cell dimensions | a=70.90 Å, b=111.18 Å, c=167.12 Å α=89.89°, β=90.87°, γ=101.27° | a=70.28 Å, b=92.09 Å, c=98.63 Å α=73.44°, β=85.76°, γ=67.82° | a=70.62 Å, b=111.58 Å, c=167.43 Å α=89.82°, β=90.11° | | Ligands in asymmetric unit | None | Four triazole-ThDP molecules | Eight triazole-ThDP molecules, three pyruvate molecules [2] |
The following protocols are compiled from methodologies used in the structural and functional characterization of ZmPDC and GdPDC [1] [2].
A common coupled enzyme assay is used to monitor PDC activity.
This protocol is based on the crystallization of ZmPDC [2].
The catalytic mechanism of PDC and the experimental workflow for its study can be visualized using the following diagrams generated with Graphviz.
Diagram 1: Pyruvate Decarboxylase (PDC) Catalytic Cycle This diagram outlines the generally accepted reaction mechanism for ThDP-dependent decarboxylation of pyruvate by PDC, based on structural and kinetic studies [1] [2].
Diagram 2: PDC Functional Characterization Workflow This diagram provides a logical overview of the key steps involved in the recombinant production and characterization of a bacterial PDC.
Thiamine diphosphate (ThDP)-dependent enzymes represent a crucial class of biocatalysts that facilitate essential carbon-carbon bond formation reactions in biological systems through umpolung (polarity reversal) chemistry. These enzymes are particularly valuable in synthetic biology and green chemistry applications for their ability to catalyze challenging chemoselective, regioselective, and stereoselective transformations under mild conditions. The furan-derived hydroxymethyl ketones, specifically 5,5'-bis(hydroxymethyl)furoin (DHMF) and its derivatives, have emerged as important biobased building blocks for polymer synthesis, pharmaceutical intermediates, and sustainable fuel precursors. The unique reactivity of these furan platforms stems from their multifunctional nature, containing hydroxyl groups, carbonyl functionalities, and aromatic furan rings that provide diverse modification possibilities.
The growing emphasis on sustainable chemical production has accelerated research into biocatalytic routes for valorizing biomass-derived compounds like 5-hydroxymethylfurfural (5-HMF). ThDP-dependent enzymes such as benzaldehyde lyase (BAL) from Pseudomonas fluorescens have demonstrated exceptional capability for carboligation of furan aldehydes, offering advantages over traditional organocatalysis in terms of selectivity and environmental compatibility. Recent advances in whole-cell biocatalysis have further enhanced the practical implementation of these enzymes by eliminating costly protein purification steps and improving catalyst stability. This application note provides comprehensive protocols and experimental data for implementing ThDP-dependent enzyme systems in the biosynthesis of valuable furyl hydroxymethyl ketones, with particular emphasis on process optimization, analytical methods, and downstream applications relevant to researchers in biocatalysis, metabolic engineering, and sustainable chemistry.
ThDP-dependent enzymes employ a sophisticated catalytic mechanism that leverages the unique chemical properties of the thiamine cofactor to facilitate challenging carbonyl umpolung transformations. The reaction begins with the deprotonation of the thiazolium C2 atom within the ThDP cofactor, generating a nucleophilic ylide that attacks the carbonyl carbon of the first substrate molecule (5-HMF). This forms a covalent pre-decarboxylation adduct that undergoes rearrangement to yield a key enamine intermediate. This enamine subsequently attacks a second carbonyl substrate molecule in the stereoselective carboligation step, forming a new carbon-carbon bond and creating the hydroxymethyl ketone product after tautomerization and release from the active site. The entire process proceeds through a series of stabilized transition states that minimize high-energy intermediates and enable the characteristically high enantioselectivity observed with ThDP enzymes.
The structural basis for this sophisticated catalysis lies in the conserved active site architecture present across ThDP-dependent enzymes. These enzymes typically feature a deep pocket at the subunit interface that positions the ThDP cofactor, substrate channels, and essential catalytic residues in precise orientations. The V-conformation of the ThDP molecule brings the N4' amino group of the aminopyrimidine ring into proximity with the thiazolium C2-H, facilitating the initial proton abstraction that generates the reactive ylide. Key acidic and basic residues within the active site work in concert to stabilize developing charges during the reaction, while substrate specificity is determined by the size, shape, and chemical properties of the substrate-binding pocket, which can be engineered for improved performance with non-natural substrates like 5-HMF.
The quaternary structure of ThDP-dependent enzymes plays a critical role in their catalytic efficiency, with most functioning as homodimers or higher-order oligomers where each active site is formed at the subunit interface. This structural arrangement creates the necessary environment for cofactor binding and activation, with specific residues from both subunits contributing to the complete active site. The benzaldehyde lyase from *Pseudomonas fluorescens* exemplifies this structural organization, with its dimeric structure enabling the precise positioning of catalytic glutamate and histidine residues that facilitate proton transfers essential for the carboligation mechanism. Structural studies have revealed that substrate binding induces conformational changes that optimize the active site for catalysis, including movements of flexible loops that shield the reaction intermediates from solvent and prevent undesirable side reactions.
Recent advances in computational enzyme design have begun to elucidate the intricate relationship between ThDP enzyme structure and function, enabling more rational engineering approaches for enhanced activity with non-natural substrates. The integration of molecular dynamics simulations with high-resolution structural data has revealed the importance of long-range electrostatic interactions and active site solvation in determining catalytic efficiency. For furan aldehyde carboligation, key structural features include a spacious substrate-binding pocket that accommodates the bulky furan rings while maintaining precise positioning of the reactive carbonyl groups, and complementary polarity that stabilizes the transition state through hydrogen bonding and π-stacking interactions with the furan oxygen and aromatic systems.
The preparation of recombinant whole-cell biocatalysts begins with the transformation of E. coli* with a plasmid containing the gene encoding benzaldehyde lyase (BAL) from *Pseudomonas fluorescens under an inducible promoter. A single transformed colony is inoculated into LB medium containing appropriate antibiotics and grown overnight at 37°C with shaking at 200 rpm. This preculture is then transferred to fresh terrific broth medium at a 1:100 dilution and grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, along with 1 mM thiamine hydrochloride and 2 mM MgCl₂ to ensure adequate ThDP cofactor availability. The culture is incubated for an additional 16-20 hours at 20°C to facilitate proper protein folding and active holoenzyme formation. Cells are harvested by centrifugation at 4,000 × g for 15 minutes at 4°C, washed twice with potassium phosphate buffer (100 mM, pH 8.0), and resuspended in the same buffer to a final concentration of 20-50 gCDW/L as a concentrated cell stock. The catalytic activity of the prepared cells should be verified using a standard benzaldehyde lyase assay before proceeding with biotransformation reactions.
For long-term storage, cell pellets can be flash-frozen in liquid nitrogen and maintained at -80°C without significant loss of activity for up to 3 months. However, for optimal performance in carboligation reactions, freshly prepared cells are recommended. The expression level of the recombinant BAL enzyme should be confirmed by SDS-PAGE analysis, typically showing a dominant band at approximately 65 kDa representing >70% of total cellular protein. The specific activity of the whole-cell catalyst can be determined using the standard spectrophotometric assay measuring benzoin formation from benzaldehyde, with preparations typically exhibiting activities of 5,000-6,000 U/gCDW cells.
The biotransformation reaction is initiated by combining the following components in the specified order in a suitable reaction vessel (typically a baffled Erlenmeyer flask for adequate oxygenation):
The reaction mixture should be maintained at 30°C with continuous agitation at 200-250 rpm to ensure adequate mixing and oxygen transfer. The reaction progress can be monitored by collecting samples (100-200 μL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360 minutes, and 24 hours). These samples are immediately extracted with an equal volume of ethyl acetate containing an appropriate internal standard (e.g., 4-methoxyphenol at 0.1 g/L), vortexed vigorously for 60 seconds, and centrifuged at 14,000 × g for 5 minutes to separate phases. The organic layer is collected for analysis by HPLC or GC-MS to quantify substrate consumption and product formation.
For preparative-scale reactions, the process can be scaled to 100 mL or 1 L volumes while maintaining the same proportional composition. The reaction is typically complete within 1-4 hours for DHMF formation, while the subsequent oxidation to BHMF requires extended incubation (up to 72 hours). For fed-batch operations, additional 5-HMF substrate can be added when the concentration falls below 1 g/L, typically in increments of 10-20 g/L, with careful monitoring to prevent substrate inhibition.
High-performance liquid chromatography (HPLC) provides the primary analytical method for quantifying reaction components. Separation is achieved using a reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 μm) maintained at 30°C. The mobile phase consists of water (solvent A) and acetonitrile (solvent B) with a gradient elution program: 0-5 minutes, 10% B; 5-15 minutes, 10-70% B; 15-20 minutes, 70% B; 20-25 minutes, 70-10% B; followed by re-equilibration at 10% B for 5 minutes. The flow rate is maintained at 1.0 mL/min, and detection is performed with a diode array detector monitoring 280 nm for 5-HMF and DHMF, and 254 nm for BHMF. Quantification is based on external calibration curves prepared with authentic standards in the concentration range of 0.01-1.0 g/L.
For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy provide complementary characterization data. DHMF exhibits characteristic FTIR absorptions at 3350 cm⁻¹ (broad, O-H stretch), 1675 cm⁻¹ (C=O stretch), and 1150 cm⁻¹ (C-O stretch), while BHMF shows a sharper carbonyl stretch at 1695 cm⁻¹ and absence of the broad hydroxy band. In ¹H NMR (DMSO-d₆), DHMF displays signals at δ 2.5 (s, 1H, OH), δ 4.5 (d, 4H, CH₂OH), δ 5.9 (s, 1H, CHOH), δ 6.5 (d, 2H, furan H), δ 7.2 (d, 2H, furan H), and δ 8.1 (s, 2H, furan H). BHMF ¹H NMR shows similar furan signals but lacks the signal at δ 5.9 and instead exhibits the methylene protons at δ 4.7 (s, 4H, CH₂OH).
Table 1: Analytical Characteristics of 5-HMF and Derived Products
| Compound | Retention Time (min) | λmax (nm) | FTIR Characteristic Bands (cm⁻¹) | ¹H NMR Key Signals (δ, ppm) |
|---|---|---|---|---|
| 5-HMF | 8.2 | 280 | 1665 (C=O), 3150 (O-H) | 4.5 (s, 2H, CH₂), 6.5 (d, 1H, furan), 7.2 (d, 1H, furan), 9.5 (s, 1H, CHO) |
| DHMF | 12.7 | 280 | 1675 (C=O), 3350 (O-H) | 4.5 (d, 4H, CH₂OH), 5.9 (s, 1H, CHOH), 6.5 (d, 2H, furan), 7.2 (d, 2H, furan) |
| BHMF | 15.3 | 254 | 1695 (C=O) | 4.7 (s, 4H, CH₂OH), 6.6 (d, 2H, furan), 7.3 (d, 2H, furan) |
Systematic optimization of reaction parameters is essential for achieving high yields and productivities in the carboligation of 5-HMF to DHMF. The co-solvent selection profoundly influences both substrate solubility and enzyme activity, with dimethyl carbonate (DMC) emerging as the optimal choice due to its favorable environmental profile and compatibility with the BAL enzyme. Comparative studies reveal that reactions performed without co-solvent yield only 23% DHMF, while the addition of 10% DMC (v/v) increases the yield to 41% at 1 hour reaction time. The biocatalyst concentration significantly impacts reaction rate, with 2 gCDW/L providing an optimal balance between high volumetric productivity and efficient catalyst utilization. Higher cell concentrations (>5 gCDW/L) may increase reaction rates but demonstrate diminishing returns due to mass transfer limitations.
The reaction pH represents another critical parameter, with maximum activity observed at pH 8.0 in phosphate buffer, consistent with the optimal pH range for Pseudomonas fluorescens BAL. The temperature profile shows an optimum at 30°C, with higher temperatures leading to rapid deactivation while lower temperatures substantially decrease reaction rates. The substrate concentration must be carefully controlled to balance between high volumetric productivity and inhibition effects, with 5 g/L 5-HMF providing the best initial results. For higher substrate loadings, fed-batch operation with stepwise addition prevents substrate inhibition and enables final DHMF concentrations exceeding 50 g/L.
Table 2: Optimization of Reaction Parameters for DHMF Production
| Parameter | Tested Range | Optimal Value | Impact on DHMF Yield | Key Observations |
|---|---|---|---|---|
| Co-solvent | None, DMSO, DMC, 2-propanol, methanol | 10% DMC (v/v) | 0.41 mol/mol with DMC vs 0.23 mol/mol without | DMC provides green alternative to DMSO with better downstream processing |
| Biocatalyst Loading | 0.2-10 gCDW/L | 2 gCDW/L | 0.41 mol/mol at 2 gCDW/L vs 0.38 at 5 gCDW/L | Higher loading increases rate but not final yield |
| pH | 6.0-9.0 | 8.0 | 0.41 mol/mol at pH 8.0 vs 0.29 at pH 7.0 | Sharp decrease outside pH 7.5-8.5 range |
| Temperature | 20-45°C | 30°C | 0.41 mol/mol at 30°C vs 0.33 at 25°C | Rapid deactivation above 35°C |
| 5-HMF Concentration | 1-20 g/L | 5 g/L (batch), 20 g/L (fed-batch) | 0.41 mol/mol at 5 g/L vs 0.28 at 20 g/L | Substrate inhibition above 10 g/L |
Under optimized conditions (10% DMC, 2 gCDW/L cells, pH 8.0, 30°C), the carboligation of 5-HMF (5 g/L) proceeds rapidly, reaching maximum DHMF yield of 81.7% (0.41 mol/mol) within 1 hour. The reaction kinetics show a characteristic profile with rapid initial substrate consumption followed by product formation. Extended incubation leads to gradual oxidation of DHMF to BHMF, reaching 96.7% yield (0.49 mol/mol) after 72 hours. The time course profile reveals that DHMF accumulation peaks between 1-4 hours, after which it slowly decreases as conversion to BHMF becomes predominant. The mass balance typically accounts for >90% of initial 5-HMF, with minor losses attributed to formation of unidentified byproducts and potential adsorption to cell biomass.
The fed-batch biotransformation strategy dramatically enhances overall productivity and final product concentration. Through sequential addition of 5-HMF (20 g/L per feed) when the substrate concentration falls below 1 g/L, the process achieves a final DHMF concentration of 53.0 g/L, representing a catalyst productivity of 26.5 g DHMF/g cells. The volumetric productivity reaches 10.6 g/L·h during the initial feeding phases, though this decreases slightly in later feeds due to gradual catalyst deactivation. The total process time for complete conversion of 100 g/L 5-HMF typically requires 12-16 hours, with the possibility of further extension through additional feeding. The operational stability of the whole-cell catalyst remains high throughout the process, retaining >80% of initial activity after 24 hours of continuous operation.
Table 3: Performance Metrics for DHMF and BHMF Production
| Performance Metric | DHMF (Batch) | DHMF (Fed-Batch) | BHMF |
|---|---|---|---|
| Yield (mol/mol) | 0.41 | 0.42 (overall) | 0.49 |
| Yield (%) | 81.7% | 84.0% | 96.7% |
| Product Concentration (g/L) | 2.05 | 53.0 | 3.12 |
| Volumetric Productivity (g/L·h) | 2.05 | 10.6 (max) | 0.043 |
| Catalyst Productivity (g product/g cells) | 1.03 | 26.5 | 1.56 |
| Reaction Time | 1 h | 5 h (total) | 72 h |
The recovery of DHMF and BHMF from the biotransformation reaction mixture begins with cell separation by centrifugation at 10,000 × g for 15 minutes at 4°C. The supernatant containing the products is then subjected to liquid-liquid extraction with ethyl acetate (1:1 v/v, three repetitions) to recover the organic-soluble compounds. The combined organic phases are washed with brine to remove residual water and concentrated under reduced pressure at 40°C. The crude product is subsequently purified by flash chromatography on silica gel using a gradient of hexane/ethyl acetate (from 4:1 to 1:1 v/v) as eluent. DHMF typically elutes at 30-40% ethyl acetate, while BHMF requires 50-60% ethyl acetate for elution. The purity of the isolated products, as determined by HPLC, typically exceeds 95% after this single chromatographic step.
For larger-scale operations, alternative purification approaches may be employed to improve process economics. Crystallization from ethanol/water mixtures (1:4 v/v) at 4°C provides an effective method for recovering high-purity DHMF (≥98%) with yields of 70-80%. BHMF can be similarly crystallized from hot ethyl acetate upon cooling to -20°C. The typical recovery yields for the complete downstream process range from 65-75% for DHMF and 60-70% for BHMF, with the majority of losses occurring during the extraction and crystallization steps. For applications requiring extremely high purity, such as pharmaceutical intermediates, an additional recrystallization step or preparative HPLC may be employed.
The carbonyl functionalities in both DHMF and BHMF provide versatile handles for further chemical modification, with hydrazone formation representing a particularly valuable transformation for polymer cross-linking applications. The protocol involves dissolving DHMF or BHMF (1.0 mmol) in ethanol (10 mL) and adding adipic acid dihydrazide (1.2 mmol for DHMF or 2.4 mmol for BHMF to account for the number of carbonyl groups). The reaction mixture is heated to 60°C with stirring for 4-6 hours, with progress monitored by TLC or FTIR until the carbonyl stretch diminishes significantly. The resulting hydrazone products can be isolated by precipitation in cold water followed by filtration, yielding white to off-white solids with conversion efficiencies typically exceeding 85%.
These hydrazone derivatives exhibit excellent potential as cross-linking agents in polymer coatings and adhesives, forming thermally reversible networks that combine robustness with reprocessability. When incorporated into polyurethane or epoxy formulations at 5-15% loading, they introduce dynamic covalent chemistry that enables self-healing properties and controlled degradation. The furan rings within the molecular structure further enhance material properties through π-π interactions that improve mechanical strength and thermal stability. The resulting polymers demonstrate applicability in sustainable coating systems with adjustable properties based on the ratio of DHMF-based to BHMF-based cross-linkers, offering researchers a versatile platform for designing next-generation biorenewable materials with tailored performance characteristics.
The following diagram illustrates the complete experimental workflow for ThDP-dependent biosynthesis of furyl hydroxymethyl ketones, from biocatalyst preparation through to product characterization and application:
Diagram 1: Complete workflow for ThDP-dependent biosynthesis of furyl hydroxymethyl ketones, highlighting key stages in biocatalyst preparation, biotransformation, and downstream processing.
Low Conversion Yields: Inadequate catalytic activity often results from improper cofactor incorporation during protein expression. Ensure sufficient thiamine hydrochloride (1 mM) and Mg²⁺ (2 mM) are present during induction to promote complete holoenzyme formation. If problems persist, consider screening alternative E. coli expression strains with improved cofactor metabolism.
Substrate Inhibition: High 5-HMF concentrations (>10 g/L) can inhibit BAL activity, leading to stalled reactions. Implement fed-batch operation with continuous or pulsed addition of 5-HMF to maintain concentrations below inhibitory levels while achieving high final product titers.
Product Degradation: Extended reaction times can lead to gradual decomposition of DHMF under alkaline conditions. For maximum DHMF recovery, monitor the reaction closely and terminate at the yield peak (typically 1-4 hours). For BHMF production, accept the slower conversion rate and protect the reaction from light to minimize photodegradation.
Co-solvent Toxicity: While DMC generally shows excellent biocompatibility, some enzyme preparations may experience inhibition at concentrations above 15% (v/v). If reaction rates are suboptimal, titrate DMC concentration between 5-15% to identify the optimum for specific catalyst batches.
The transition from laboratory-scale reactions (1-100 mL) to pilot scale (1-10 L) requires attention to several key parameters. Oxygen transfer becomes limiting at larger scales, necessitating increased agitation rates or supplemental oxygenation to maintain reaction rates. The heat of reaction, though modest, may require temperature control in larger vessels to maintain the optimal 30°C. For continuous operations, consider implementing a membrane bioreactor configuration to retain cells while allowing product removal, significantly improving volumetric productivity. Economic analysis suggests that the whole-cell biocatalyst process becomes competitive with chemical synthesis at scales above 100 L, with the primary cost drivers being substrate availability and downstream processing.
The ThDP-dependent enzyme catalysis platform described in these application notes provides an efficient, sustainable route to valuable furyl hydroxymethyl ketone building blocks from biomass-derived 5-HMF. The implementation of whole-cell biocatalysts expressing benzaldehyde lyase eliminates costly enzyme purification while maintaining high catalytic efficiency and stability. The optimized reaction conditions, particularly the use of dimethyl carbonate as a green co-solvent, enable high-yielding transformations that align with green chemistry principles. The detailed protocols for biotransformation, product recovery, and derivative formation offer researchers comprehensive guidance for implementing these methods in both discovery and applied settings.
The versatile application potential of the DHMF and BHMF products, particularly in polymer chemistry as cross-linking agents and pharmaceutical intermediates, underscores the importance of this biocatalytic route. The quantitative performance data and troubleshooting guidelines support robust process implementation and further optimization. As the demand for sustainable chemical production intensifies, ThDP-dependent enzyme catalysis represents a powerful approach for valorizing renewable feedstocks while achieving the selectivity and efficiency required for commercial viability.
Furyl hydroxymethyl ketone (FHK) is a high-value furan derivative, primarily used as a key intermediate in synthesizing pharmaceuticals like the antibiotic Cefuroxime and other bioactive molecules [1]. Traditional chemical synthesis methods often require high temperatures, strong acids, and suffer from low selectivity and high energy consumption [1].
The chemobiological cascade strategy offers a sustainable alternative by using a recombinant E. coli whole-cell biocatalyst to perform a hydroxymethylation reaction under mild conditions. This approach aligns with green chemistry principles, converting renewable biomass like corncob into valuable chemicals efficiently [1].
The core of this synthesis is a recombinant E. coli whole-cell biocatalyst expressing pyruvate decarboxylase (PDC), which catalyzes the formation of FHK from furfural and formaldehyde [1].
| Component | Description |
|---|---|
| Host Strain | E. coli BL21(DE3) |
| Target Gene | Pyruvate decarboxylase (PDC) |
| Expression Vector | pET-28a(+) |
| Fusion Tag | SUMO (to enhance solubility and expression) |
| Selection Marker | Kanamycin resistance |
The optimized biosynthesis reaction uses the prepared SMPDC cells to convert furfural and formaldehyde into FHK [1].
| Parameter | Optimal Condition | Effect / Note |
|---|---|---|
| Temperature | 30°C | Balances reaction rate and enzyme stability. |
| pH | 7.0 (50 mM phosphate buffer) | Optimal for PDC activity. |
| Furfural Conc. | Up to 200 mM | Biocatalyst shows good tolerance. |
| Formaldehyde Conc. | 400 mM | A 2:1 molar ratio to furfural. |
| ThDP (Co-factor) | 0.2 mM | Essential cofactor for PDC enzyme. |
| Mg2+ (Co-factor) | 1.0 mM | Essential metal ion for PDC activity. |
| Surfactant | Tween-80 (0.1% w/v) | Enhves substrate solubility and mass transfer. |
| Reaction Time | 12 hours | >95% conversion of 200 mM furfural can be achieved. |
Reaction Setup: In a suitable reaction vessel (e.g., a shake flask), combine the following components in 50 mM phosphate buffer (pH 7.0) to a final volume of 10 mL [1]:
Reaction Execution: Incubate the mixture at 30°C in a shaking incubator (e.g., 150 rpm) for 12 hours [1].
Reaction Monitoring:
Product Extraction & Purification:
This integrated strategy combines chemical catalysis to produce furfural from raw biomass with the biological synthesis of FHK in a single pot [1].
Diagram Title: One-Pot Chemobiological Cascade for FHK Production from Biomass
Chemical Catalysis Step:
Biocatalytic Step:
Analysis and Purification: Follow the same analysis and purification steps outlined in the standalone biocatalytic protocol.
This protocol outlines an efficient and sustainable chemobiological cascade process for synthesizing FHK. The robust recombinant biocatalyst demonstrates high conversion rates even at elevated substrate concentrations. The one-pot system minimizes purification steps between stages, enhancing overall process efficiency. This method provides a practical and green alternative to traditional chemical synthesis for producing high-value furan-based chemicals from renewable biomass.
Introduction The one-pot co-catalysis process for converting corncob to furfural represents a significant advancement in biomass valorization. This method utilizes a combination of homogeneous and solid acid catalysts to enhance furfural yield efficiently, streamlining the production process within a single reactor [1].
Key Experimental Data The following table summarizes the core quantitative data from the optimized process, providing a clear overview for researchers [1].
| Parameter | Specification |
|---|---|
| Optimal Catalyst System | 0.5 wt% HCl (pKa = -7.0) + 3.6 wt% SO₄²⁻/SnO₂-diatomite |
| Optimal Bi-phasic Solvent System | γ-Valerolactone (GVL)-water (6:4, v:v) with 15 g/L ZnCl₂ |
| Reaction Temperature & Time | 170 °C for 30 minutes |
| Furfural Yield (Aqueous Media) | 40.1% |
| Furfural Yield (GVL-water Media) | 68.9% |
| Turnover Frequency (TOF) | 2.98 h⁻¹ |
| Catalyst Recyclability | 5 cycles with a productivity of 15.6 g furfural/(g solid acid·day) |
This protocol outlines the steps for the one-pot conversion of corncob to furfural using the co-catalysis system in a bi-phasic medium [1].
The following Graphviz DOT script generates a flowchart that visualizes the experimental protocol described above. The diagram provides a clear, logical overview of the entire process, from preparation to recycling.
Diagram Title: One-Pot Furfural Production Experimental Workflow
The high efficiency of this co-catalysis system stems from the synergistic action of the two catalysts [1]. Dilute hydrochloric acid effectively hydrolyzes the hemicellulose in corncob to release xylose. The solid acid catalyst SO₄²⁻/SnO₂-diatomite then efficiently drives the dehydration of xylose into furfural. The use of the GVL-water bi-phasic system is crucial, as furfural partitions preferentially into the GVL phase, protecting it from further degradation in the aqueous environment and thereby significantly boosting the final yield.
Furyl hydroxymethyl ketone (FHK), CAS 17678-19-2, is a valuable furan-based chemical with a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol [1]. It serves as a versatile synthesis reagent for pharmaceuticals and bioactive molecules, including 3-iodocoumarins and quinoxalines [1]. Notably, it is a crucial intermediate in the production of the antibiotic cefuroxime [2].
Transitioning from conventional production methods to sustainable, biomass-derived routes is critical for reducing reliance on fossil resources. This note details a novel one-pot chemobiological cascade strategy for synthesizing FHK directly from corncob, aligning with green chemistry principles by using renewable raw materials and operating under mild conditions [2].
Traditional chemical synthesis of FHK from cellulose or cellobiose often suffers from limitations such as low yields (12-32%), high energy consumption, and the need for strong acids or bases [2]. The presented cascade strategy overcomes these hurdles by integrating two catalytic steps:
This approach enhances selectivity, minimizes waste, and improves overall process efficiency.
This protocol describes the creation of the engineered biocatalyst expressing a pyruvate decarboxylase (PDC) fused to a SUMO tag, which is crucial for the synthesis of FHK [2].
This is the core procedure for converting raw biomass directly into FHK in a single pot.
The following tables consolidate key quantitative data and optimized parameters from the research to guide experimental replication and optimization.
Table 1: Optimization of Biocatalytic Hydroxymethylation Reaction Parameters [2]
| Parameter | Investigated Range | Optimal Value | Impact on FHK Synthesis |
|---|---|---|---|
| Temperature | 20 - 40 °C | 30 °C | Higher temperatures increase reaction rate but can deactivate the enzyme. |
| pH | 5.0 - 9.0 | 7.0 | Maximum activity of SMPDC cells observed at neutral pH. |
| Formaldehyde Loading | 100 - 300 mM | 200 mM | Essential substrate; excess can lead to side reactions. |
| ThDP (Cofactor) | 0.1 - 0.5 mM | 0.3 mM | Absolute requirement for PDC enzyme activity. |
| Mg²⁺ Dosage | 0.5 - 2.0 mM | 1.0 mM | Acts as a stabilizer and activator for the enzyme. |
| Surfactant | Various types | Tween 80 (0.2% w/v) | Enhves substrate availability and overall yield. |
Table 2: Performance Summary of the Cascade Process [2]
| Metric | Performance | Notes |
|---|---|---|
| FAL Concentration Tolerated | Up to 200 mM | Demonstrates robustness of the SMPDC biocatalyst. |
| FHK Yield from FAL | ~97% | Under optimized bioreaction conditions. |
| Overall FHK Yield from Corncob | Data not specified | Successful conversion demonstrated in one-pot system. |
| Key Advantage | Mild conditions (30°C, pH 7.0) | Contrasts with high temperatures (135-170°C) of chemical routes. |
The following diagrams illustrate the overall strategy and experimental workflow.
Cascade Strategy for FHK Production
Experimental Workflow Protocol
The one-pot chemobiological cascade strategy represents a significant advancement in the sustainable production of FHK. By integrating solid acid chemocatalysis with a robust, engineered biocatalyst, this method achieves high yields under mild, environmentally friendly conditions [2]. This protocol provides researchers and scientists with a practical framework for producing high-value chemicals from renewable biomass, supporting greener manufacturing practices in the pharmaceutical and chemical industries.
Cefuroxime is a second-generation broad-spectrum cephalosporin antibiotic that has been widely used in clinical practice since its initial development in the 1970s. This β-lactam antibiotic demonstrates enhanced stability against bacterial β-lactamases compared to first-generation cephalosporins, making it effective against a broader range of gram-positive and gram-negative bacteria. Cefuroxime's molecular structure consists of a β-lactam ring fused to a dihydrothiazine ring, with specific side chains that confer both its antimicrobial activity and resistance to enzymatic degradation. The antibiotic works by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis mediated by bacterial autolytic enzymes, resulting in a bactericidal effect. [1]
The clinical applications of cefuroxime are extensive, encompassing treatment of respiratory tract infections (including acute bacterial exacerbations of chronic bronchitis, pneumonia, and tonsillitis), skin and soft tissue infections, urinary tract infections, gonorrhea, early Lyme disease, and various other bacterial infections. Cefuroxime is also commonly administered as surgical prophylaxis to prevent postoperative infections. The antibiotic is available in multiple formulations, including oral tablets, injectable solutions, and suspensions, providing flexibility in administration based on patient needs and infection severity. Cefuroxime axetil, the prodrug form, was specifically developed to enhance oral bioavailability, as the parent compound suffers from limited gastrointestinal absorption when administered orally. This prodrug approach allows for effective oral therapy, making cefuroxime a versatile option for both hospital and community settings. [1] [2]
Table 1: Key Characteristics of Cefuroxime
| Property | Description |
|---|---|
| Chemical Formula | C₁₆H₁₆N₄O₈S |
| Molecular Weight | 424.385 g/mol |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins |
| Spectrum of Activity | Broad-spectrum including Gram-positive and Gram-negative bacteria |
| Administration Routes | Oral, intravenous, intramuscular |
| Protein Binding | 50% |
| Half-life | Approximately 80 minutes (IV/IM) |
The synthesis of cefuroxime involves multistep chemical processes that require precise control of reaction conditions and high-purity starting materials. One patented method describes the preparation of cefuroxime through a reaction between cefuroxime axetil and an alkaline alkoxide in specific solvent systems. The process begins with dissolving cefuroxime axetil in a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dichloromethane, followed by the addition of an alkaline alkoxide solution. The reaction proceeds at controlled temperatures, typically between -20°C to 30°C, with constant stirring to ensure complete conversion. The alkaline alkoxide, which may include sodium methoxide or sodium ethoxide, facilitates the hydrolysis and rearrangement necessary to form the active cefuroxime molecule. Following the reaction, the mixture is neutralized with an acid such as hydrochloric acid, and cefuroxime is precipitated out of solution using appropriate antisolvents. The resulting product is then isolated through filtration, washed with solvents like tetrahydrofuran or ethyl acetate, and dried under vacuum to yield pure cefuroxime. [3]
An alternative synthetic approach described in patent literature involves a one-pot synthesis method for cefuroxime acid. This method utilizes 7β-aminocephalosporanic acid (7-ACA) as the starting material, which undergoes acylation with (Z)-2-furyl-2-methoxyiminoacetic acid derivatives. The reaction is carried out in a mixture of water and water-miscible organic solvents such as acetone, methanol, or ethanol, with the pH carefully maintained between 5.0-7.0 using sodium bicarbonate or ammonium acetate as buffers. The temperature is controlled between 0-25°C throughout the reaction, which typically completes within 2-6 hours. The crystallization process is initiated by adjusting the pH to the isoelectric point of cefuroxime (approximately pH 3.5) using hydrochloric acid, followed by slow addition of antisolvents to promote crystal formation. The crystals are then collected, washed with cold water and organic solvents, and dried under vacuum to obtain cefuroxime with high purity (>98.5% by HPLC). This method offers advantages in terms of yield optimization and reduction of byproducts, making it suitable for industrial-scale production. [4]
Reaction parameter optimization is critical for maximizing yield and purity in cefuroxime synthesis. Studies have demonstrated that the choice of solvent system significantly impacts the reaction kinetics and product quality. Mixed solvent systems comprising water with polar solvents like acetone or tetrahydrofuran in ratios between 1:1 to 1:3 (v/v) have been shown to provide optimal solubility for reactants while facilitating subsequent crystallization. The temperature control during the acylation reaction is particularly important, as excessive heat can lead to degradation of the β-lactam ring and formation of impurities. Maintaining the reaction temperature below 25°C throughout the process helps preserve the integrity of the cephalosporin nucleus and improves overall yield. [4]
The purification and isolation steps also require careful optimization to ensure consistent product quality. Crystallization conditions including pH adjustment rate, cooling profile, and solvent composition significantly influence crystal morphology, purity, and filterability. Implementing a controlled pH reduction from neutral to acidic conditions (pH 7.0 to 3.5) over 30-60 minutes, followed by gradual cooling from room temperature to 0-5°C, promotes the formation of uniform crystals with high purity. Additionally, washing protocols using solvent mixtures such as ethanol-water or acetone-water effectively remove residual reactants and byproducts without significant product loss. These optimized procedures typically yield cefuroxime with chemical purity exceeding 98.5% and isolated yields of 75-85%, meeting pharmaceutical quality standards for antibiotic preparations. [4]
Table 2: Comparison of Synthetic Approaches for Cefuroxime
| Parameter | Alkoxide Method | One-Pot Synthesis |
|---|---|---|
| Starting Material | Cefuroxime axetil | 7-ACA |
| Key Reagents | Alkaline alkoxide (e.g., NaOMe) in polar aprotic solvents | (Z)-2-furyl-2-methoxyiminoacetic acid derivatives |
| Reaction Conditions | -20°C to 30°C, anhydrous environment | 0-25°C, aqueous-organic mixed solvent system |
| Reaction Time | 2-4 hours | 2-6 hours |
| Purification Method | Precipitation and filtration | Crystallization at isoelectric point |
| Typical Yield | 70-80% | 75-85% |
| Key Advantages | Simplified purification process | Fewer intermediate steps, higher purity |
The oral bioavailability of cefuroxime is significantly limited due to its poor permeability across the gastrointestinal tract. To address this challenge, researchers developed cefuroxime axetil, an ester prodrug that demonstrates markedly improved absorption characteristics. The axetil moiety increases the lipophilicity of the molecule, facilitating its passage through the intestinal membrane. Once absorbed, nonspecific intestinal esterases rapidly hydrolyze the prodrug, releasing active cefuroxime into the systemic circulation. This strategic modification enhances the absolute oral bioavailability from approximately 37% when taken fasting to 52% when administered with food, making oral therapy feasible for a wide range of community-acquired infections. The presence of food, particularly fatty meals, further enhances absorption by prolonging gastrointestinal transit time and stimulating biliary and pancreatic secretions that aid in prodrug dissolution and hydrolysis. [1] [5]
The development of cefuroxime axetil presented several formulation challenges related to its physicochemical properties. The prodrug exists in multiple crystalline forms with different dissolution characteristics and stability profiles. The amorphous form demonstrates superior bioavailability but presents greater stability concerns compared to crystalline forms. To address this, pharmaceutical scientists have developed specialized solid dispersion systems and micronization techniques to optimize dissolution rates while maintaining chemical stability. These formulation strategies, combined with appropriate packaging that protects against moisture, have resulted in cefuroxime axetil products with adequate shelf life and consistent performance. The success of cefuroxime axetil as an oral prodrug has established it as a first-line treatment for various respiratory and soft tissue infections, often serving as step-down therapy following initial intravenous cefuroxime sodium in hospitalized patients. [5]
Recent advances in pharmaceutical salt formation have led to the development of organic salts of cefuroxime with improved physicochemical properties. Researchers have prepared several novel organic salts by combining cefuroxime as an anion with various pyridinium and imidazolium cations. These salts are synthesized through a buffer-assisted neutralization methodology, reacting cefuroxime with the corresponding cation hydroxides in aqueous medium at controlled temperatures. The reaction typically involves dispersing cefuroxime in distilled water with ammonium bicarbonate as a buffer, followed by dropwise addition of the cation hydroxide solution at 0°C with continuous stirring. The resulting solution is then evaporated under reduced pressure at 40°C and dried under high vacuum for 24 hours to obtain the solid organic salts. This approach has yielded compounds with significantly enhanced water solubility—up to 200 times greater than pure cefuroxime—while maintaining antimicrobial activity against relevant pathogens. [5]
The selection of appropriate counterions enables precise modulation of cefuroxime's physicochemical properties. Salts incorporating cations with longer alkyl chains (e.g., decylpyridinium, cetylpyridinium) demonstrate increased lipophilicity and altered biodistribution patterns, while those with shorter chains maintain predominantly hydrophilic characteristics. However, cytotoxicity studies on murine fibroblasts (3T3 cells) have revealed that salts with longer alkyl chain cations exhibit higher cytotoxicity, necessitating careful balance between improved bioavailability and safety profiles. Among the various salts tested, the compound [PyC10Py][CFX]₂, containing a decanediylbispyridinium cation, has shown particularly promising characteristics with retained antibacterial activity against E. coli, P. aeruginosa, and B. subtilis, along with substantially improved solubility. These organic salts represent a versatile platform for cefuroxime formulation, potentially enabling new administration routes and improved therapeutic outcomes. [5]
Table 3: Properties of Cefuroxime Organic Salts
| Salt Formula | Cation Description | Water Solubility Enhancement | Antibacterial Activity Retention | Cytotoxicity Profile |
|---|---|---|---|---|
| [PyC6][CFX] | Hexylpyridinium | 8x | Reduced against tested strains | Low cytotoxicity |
| [PyC10][CFX] | Decylpyridinium | 45x | Reduced against tested strains | Moderate cytotoxicity |
| [PyC16][CFX] | Cetylpyridinium | 120x | Reduced against tested strains | Higher cytotoxicity |
| [PyC10Py][CFX]₂ | Decanediylbispyridinium | 200x | Retained against E. coli, P. aeruginosa, B. subtilis | Moderate cytotoxicity |
| [C16MIm][CFX] | Cetylmethylimidazolium | 150x | Reduced against tested strains | Higher cytotoxicity |
Comprehensive characterization of cefuroxime and its intermediates requires the application of multiple analytical techniques to verify chemical structure, assess purity, and identify potential impurities. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, with ¹H and ¹³C NMR providing detailed information about the molecular framework and functional groups. For cefuroxime, characteristic NMR signals include the furanyl ring protons between δ 6.5-7.5 ppm, the methoxyimino group at approximately δ 4.0 ppm, and distinctive chemical shifts for the β-lactam and dihydrothiazine ring systems. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC further facilitate the assignment of proton and carbon resonances and verification of molecular connectivity. Additionally, Fourier transform infrared (FTIR) spectroscopy provides valuable information about functional groups through their vibrational signatures, with key absorptions appearing at approximately 1770 cm⁻¹ (β-lactam C=O stretch), 1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II). These spectroscopic fingerprints are essential for both identity confirmation and detection of structural deviations. [5]
Mass spectrometric analysis complements spectroscopic data by providing precise molecular weight determination and fragmentation patterns that further confirm the chemical structure. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 425.0 for cefuroxime, with characteristic fragment ions resulting from cleavage of the β-lactam ring, loss of the carbamate group, and fragmentation of the side chain. For organic salts, ESI-MS confirms both the cefuroxime anion and the organic cation through their respective mass-to-charge ratios. Elemental analysis (CHNS) provides additional validation of chemical composition, with experimental results required to match theoretical values within ±0.4% for each element. This multi-technique analytical approach ensures comprehensive characterization of cefuroxime compounds and provides the foundation for establishing quality control specifications for pharmaceutical development. [5]
High-performance liquid chromatography (HPLC) represents the primary method for assessing the purity of cefuroxime and related compounds, with specific system suitability criteria to ensure analytical validity. The HPLC method typically employs a reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25-30°C, with mobile phases consisting of mixtures of aqueous buffers (e.g., phosphate or acetate) and organic modifiers such as acetonitrile or methanol. Gradient elution programs are often necessary to achieve adequate separation of cefuroxime from its related substances, with total run times typically between 20-30 minutes. Detection is performed using UV spectrophotometry at wavelengths around 280 nm, where cefuroxime demonstrates strong absorption. The method must demonstrate specificity, with baseline separation between cefuroxime and all known impurities, as well as accuracy (recovery of 98-102%), precision (RSD < 2%), and linearity (R² > 0.999) across the validated concentration range. [4]
Acceptance criteria for cefuroxime quality control are established based on regulatory requirements and stability considerations. According to pharmacopeial standards, cefuroxime intended for pharmaceutical use should have a purity of not less than 98.5% by HPLC, with individual identified impurities limited to 0.5% and total impurities not exceeding 2.0%. Specific impurities that must be monitored include degradation products such as the β-lactam ring-opened form, decarboxylated compounds, and dimeric derivatives. Additionally, residual solvents from the manufacturing process must be controlled according to ICH guidelines, with particular attention to Class 2 solvents like dichloromethane, DMF, and tetrahydrofuran, which have strict limits of 600 ppm, 880 ppm, and 720 ppm, respectively. Stability-indicating methods are essential for monitoring product quality over time, requiring demonstration that the method can accurately quantify cefuroxime in the presence of degradation products formed under stress conditions (acid, base, oxidation, heat, and light). These comprehensive analytical controls ensure the safety, efficacy, and consistency of cefuroxime pharmaceutical products. [4]
Bacteria have evolved multiple resistance mechanisms to counteract the antibacterial effects of cefuroxime and other β-lactam antibiotics. The primary resistance mechanism involves the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. While cefuroxime demonstrates enhanced stability against many β-lactamases compared to earlier cephalosporins, extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can still confer resistance in certain bacterial strains. Additional resistance mechanisms include alterations in penicillin-binding proteins (PBPs) that reduce antibiotic binding affinity, decreased bacterial permeability through downregulation of porin channels, and enhanced efflux pump activity that actively exports antibiotics from the bacterial cell. These mechanisms can occur individually or in combination, leading to multidrug-resistant phenotypes that pose significant challenges in clinical settings. Understanding these resistance pathways is essential for developing strategies to preserve cefuroxime's efficacy and combat resistant infections. [6]
Strategic disruption of bacterial signaling networks represents a promising approach for combating antibiotic resistance and extending the useful lifespan of existing antibiotics like cefuroxime. Several strategies have been investigated for interfering with quorum sensing systems, including the use of synthetic analogs that competitively inhibit signal reception, enzymes that degrade signaling molecules, and antibodies that neutralize autoinducers. For instance, furanone C-30, a synthetic derivative of natural furanones produced by marine algae, has been shown to inhibit the LasI/R AHL system in Pseudomonas aeruginosa, reducing biofilm formation and restoring susceptibility to tobramycin. Similarly, triclosan can inhibit the acyl carrier protein reductase (FabI) involved in AHL precursor synthesis, thereby reducing signal molecule production and diminishing resistance regulation. These quorum quenching approaches can potentially resensitize resistant bacterial strains to cefuroxime and other β-lactam antibiotics. [6]
Protocol Objective: To synthesize high-purity cefuroxime acid from 7β-aminocephalosporanic acid (7-ACA) via acylation reaction. [4]
Materials and Equipment:
Procedure:
Reaction Mixture Preparation:
Acylation Reaction:
Isolation and Crystallization:
Purification:
Yield and Quality Assessment:
Protocol Objective: To synthesize cefuroxime organic salts with improved solubility characteristics. [5]
Materials and Equipment:
Procedure:
Cation Hydroxide Preparation:
Cefuroxime Solution Preparation:
Salt Formation:
Isolation:
Quality Control Parameters:
The synthesis and development of cefuroxime via the FHK intermediate represents a well-established process that continues to evolve through ongoing research and technological advancements. The chemical synthesis pathways described in these application notes provide robust methods for producing high-purity cefuroxime suitable for pharmaceutical applications. The development of cefuroxime axetil as an oral prodrug was a significant milestone that expanded the clinical utility of this important antibiotic, while more recent innovations in organic salt formation offer promising avenues for further enhancing solubility and bioavailability. The comprehensive analytical methods outlined ensure rigorous quality control and facilitate the characterization of new cefuroxime derivatives. As antibiotic resistance continues to pose significant challenges to global health, understanding the molecular mechanisms of resistance and the role of bacterial signaling networks becomes increasingly important for preserving the efficacy of existing antibiotics. [1] [5] [4]
Future research directions for cefuroxime development should focus on several key areas. First, continued optimization of synthetic methodologies to improve efficiency, reduce environmental impact, and lower production costs remains important. Green chemistry approaches, including the use of alternative solvents and catalytic methods, could significantly enhance the sustainability of cefuroxime manufacturing. Second, the exploration of novel formulation strategies, including nanoparticle-based delivery systems and combination products with resistance-modifying agents, may further enhance the therapeutic profile of cefuroxime. Third, expanded surveillance of resistance patterns and mechanisms will inform the optimal clinical use of cefuroxime and guide the development of next-generation derivatives. Finally, the integration of metabolic engineering approaches with traditional chemical synthesis may open new possibilities for producing cefuroxime intermediates through biocatalytic routes, potentially offering more selective and environmentally friendly manufacturing processes. These multidisciplinary approaches will ensure that cefuroxime remains a valuable therapeutic option in the ongoing battle against bacterial infections. [5] [7] [4]
The transition from fossil resources to renewable biomass for chemical production is a cornerstone of sustainable science. Cellulose, the most abundant form of biomass, is a prime target for the production of valuable feedstock chemicals [1] [2]. Among these, Furyl Hydroxymethyl Ketone (FHK) is a high-value biofuran derivative, notably as a key intermediate in the synthesis of the antibiotic cefuroxime [3]. Traditional chemical synthesis routes for FHK from cellulose often involve harsh conditions and result in modest yields. These protocols detail two advanced methodologies for FHK production: a direct zinc chloride chemical degradation and a innovative one-pot chemobiological cascade strategy, which offers a greener and more efficient alternative [3].
Zinc chloride (ZnCl₂) plays a dual role in cellulose processing. When used in concentrated aqueous solutions (typically >65% mass fraction), it acts as a powerful direct solvent for cellulose. The mechanism involves Zn²⁺ ions coordinating with oxygen atoms on the cellulose hydroxyl groups, effectively disrupting the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its recalcitrance [4]. This process swells the cellulose fibers and penetrates the crystalline structure, leading to dissolution under moderate temperatures (85-100°C). This dissolution is a critical pre-treatment step that enhances subsequent chemical reactions [4].
Beyond solubilization, ZnCl₂ also functions as an effective catalyst for the thermal degradation of cellulose. The addition of ZnCl₂ significantly lowers the decomposition temperature of cellulose. While pure cellulose degrades around 338-354°C, the introduction of 0.5 mol of ZnCl₂ per glucose unit can lower the initial degradation temperature to a range of 192-238°C [1] [2]. This facilitated breakdown promotes the formation of key furan intermediates.
FHK is an α-hydroxyketone, a functional group that is highly valuable in organic synthesis, particularly in the production of pharmaceuticals and bioactive molecules [3]. Its significance is underscored by its role as a precursor to furan ammonium salts, which are essential intermediates in manufacturing the antibiotic cefuroxime [3]. Developing efficient and sustainable routes to FHK from abundant cellulose aligns with the principles of green chemistry and biorefinery.
This protocol describes the direct conversion of cellulose to FHK using a high-loading ZnCl₂ system under microwave irradiation, as adapted from literature [3].
Preparation of ZnCl₂/Cellulose Mixture:
Microwave-Assisted Reaction:
Product Recovery:
Table 1: Key Reaction Parameters and Yield for Direct FHK Synthesis
| Parameter | Value | Variation Impact |
|---|---|---|
| ZnCl₂ Concentration | 70.0 wt% | Lower concentrations reduce cellulose dissolution and degradation efficiency [4]. |
| Reaction Temperature | 135 °C | Higher temperatures may promote side products like furfural and HMF [1]. |
| Reaction Time | 300 s | Optimized for microwave conditions; longer times can lead to decreased yields [1]. |
| Reported FHK Yield | 12.0 mol% (from cellulose) | Yield is based on glucose units of cellulose [3]. |
This advanced protocol leverages a tandem strategy, first converting corncob to furfural (FAL) using a solid acid catalyst, followed by a biocatalytic hydroxymethylation to FHK [3]. This method achieves a significantly higher overall yield.
Reaction Setup:
Hydrolysis/Dehydration:
Furfural Collection:
Biocatalyst Preparation:
Biocatalytic Reaction:
Product Isolation:
Table 2: Key Parameters and Yields for the Chemobiological Cascade Process
| Parameter | Value | Variation Impact |
|---|---|---|
| Furfural Yield from Corncob | 45.0 % | Achieved with SG(SiO₂) catalyst at 170°C for 0.5 h [3]. |
| Optimal Biocatalysis pH | 7.0 | |
| Optimal Biocatalysis Temperature | 40 °C | |
| Furfural Concentration Tolerated | Up to 200 mM | SMPDC cells show robust activity under inhibitory conditions [3]. |
| Final FHK Yield from Furfural | 79.2 % | Greatly enhanced by the optimized two-step cascade [3]. |
The workflow for this cascade strategy is summarized in the following diagram:
The one-pot chemobiological cascade (Protocol 2) represents a significant advancement over the direct chemical method (Protocol 1). It demonstrates a superior FHK yield (79.2% from furfural) and operates under milder conditions for the critical carbon-carbon bond forming step, leveraging the specificity of enzymes [3]. Furthermore, the use of a solid acid chemocatalyst (SG(SiO₂)) and an engineered biocatalyst aligns better with green chemistry principles by potentially reducing waste and enabling catalyst reuse.
The direct ZnCl₂ method, while a valuable proof of concept, produces FHK in lower yields (12.0%) alongside other degradation products like 5-hydroxymethylfurfural (HMF) and levulinic acid [1] [3]. The requirement for high ZnCl₂ loadings and the formation of by-products can complicate purification and pose environmental challenges for disposal.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low FHK yield in direct synthesis. | Incomplete cellulose dissolution. | Ensure ZnCl₂ concentration is ≥70% and pre-mix thoroughly. Increase temperature within the optimal range [4]. |
| Low FHK yield in cascade synthesis. | Low furfural concentration from first step. | Verify catalyst activity and reaction conditions (time/temperature) for the chemocatalytic step [3]. |
| Low biocatalytic activity. | Check cell viability and cofactor (ThDP, Mg²⁺) concentrations. Ensure pH is maintained at 7.0 [3]. | |
| Formation of multiple by-products. | Overly harsh reaction conditions. | For direct synthesis, lower temperature or reduce reaction time to prevent over-degradation [1]. |
These application notes provide two validated pathways for the synthesis of the valuable pharmaceutical intermediate FHK from cellulose. The direct zinc chloride-mediated degradation offers a straightforward chemical approach, while the chemobiological cascade strategy demonstrates how integrating chemical and biological catalysis can achieve superior yields and sustainability. Researchers can select the appropriate protocol based on their available resources and desired output, using the detailed methodologies, optimized parameters, and troubleshooting guide provided to ensure successful implementation.
This established chemical route converts 2-acetylfuran through a series of reactions into the final SMIA product.
The synthesis follows a sequential four-step process [1]:
Step 1: Synthesis of Furylglyoxylic Acid (Furan-2-keto-acetic acid)
Step 2: Esterification to Methyl Furylglyoxylate (Furan keto-ester)
Step 3: O-Methyloximation to 2-Methoxyimino-2-furyl Acetic Acid
Step 4: Salt Formation to SMIA
The table below summarizes the reaction inputs and typical performance metrics for the chemical synthesis pathway.
| Step | Reaction | Key Reagents & Catalysts | Solvent Medium | Key Performance Metrics |
|---|---|---|---|---|
| 1 | Oxidation | 2-Acetylfuran, NaNO₂, Metal Salt catalyst (e.g., FeCl₃, Zn salt) [1] | Water, Acetic Acid [1] | - |
| 2 | Esterification | Furylglyoxylic Acid, H₂SO₄, Methanol [1] | Methanol (excess) [1] | - |
| 3 | O-Methyloximation | Methyl Furylglyoxylate, Methoxyamine HCl, NaOAc [1] | Ethanol/Water mixture [1] | - |
| 4 | Salt Formation | 2-Methoxyimino-2-furyl Acetic Acid, Ammonia solution [1] | Ethanol/Water mixture [1] | - |
While a direct biocatalytic synthesis for SMIA was not detailed in the search results, a highly relevant chemobiological cascade strategy for synthesizing Furyl Hydroxymethyl Ketone (FHK) from corncob biomass has been reported [2]. FHK is a key furan derivative and α-hydroxyketone, similar to intermediates in SMIA synthesis.
1. Catalyst Preparation:
2. One-Pot Chemobiocatalytic Cascade:
3. Biocatalytic Reaction Optimization: The bioreaction conditions were optimized for high efficiency [2]:
The following diagrams outline the core synthesis pathways and experimental workflows.
Diagram 1: A comparison of the synthetic pathways. The chemical route for SMIA involves sequential organic transformations, while the biocatalytic route for FHK uses a tandem chemoenzymatic approach under milder conditions.
Diagram 2: A generalized workflow for pharmaceutical intermediate synthesis, highlighting critical steps like raw material selection, process optimization, and rigorous quality control throughout the development cycle [3] [4].
Successful synthesis of pharmaceutical intermediates like SMIA requires attention to several critical factors beyond the reaction steps themselves.
This guide provides a detailed technical foundation for the synthesis of the SMIA intermediate.
For industrial application, the choice between these routes will depend on factors including cost, scalability, equipment, and environmental considerations.
Galactose oxidase is a monocopper enzyme that naturally catalyzes the oxidation of the primary alcohol in D-galactose to an aldehyde, concurrently reducing oxygen to hydrogen peroxide [1]. Engineering efforts have focused on enhancing its stability and expanding its substrate range to include compounds like glucose and secondary alcohols [2] [3].
Key Genetic Modifications The table below summarizes the impact of key mutations in engineered GOase variants.
| Variant/Mutant | Key Mutations | Impact on Enzyme Function |
|---|---|---|
| M-RQW (Parental) | W290F, R330K, Q406T, S10P, M70V, G195E, V494A, N535D [2] | Unlocks activity on glucose C6-OH; provides backbone for promiscuity (weak activity on secondary alcohols); enables functional expression in E. coli [2]. |
| W290G/F/H (Stacking Tryptophan) | W290G, W290F, W290H [4] | Profoundly affects tyrosyl radical stability & substrate binding; W290F slows turnover but maintains radical properties; W290G increases radical instability and solvent exposure at active site [4]. |
| EvoPROSS | PROSS 3 (28 mutations) + N12D + Y576C (31 total mutations) [2] | Greatly enhanced thermostability (3.5-fold TTI at 70°C); retained activity on galactose/glucose; high-yield functional expression in yeast (g/L scale) [2]. |
| Ancestral Node 45 | 151 ancestral mutations relative to wild-type (e.g., M70V, G195E) [2] | High thermostability (5.6-fold TTI) & activity on galactose (~42-fold vs. M-RQW); no native glucose activity; excellent heterologous expression [2]. |
The following diagram illustrates a modern, integrated workflow for engineering robust and promiscuous GOase variants, culminating in their application in biocatalysis.
This general protocol for evaluating the oxidation of alcohols (like potential FHMK substrates) by engineered GOase variants is based on common laboratory practices and the screening methods mentioned in the search results [2].
1. Reaction Setup
2. Reaction Execution and Monitoring
3. Product Extraction and Analysis
Engineered GOase variants are versatile biocatalysts. The table below outlines potential reaction types and critical parameters for application.
| Application Area | Reaction Type | Key Parameters | Notes |
|---|---|---|---|
| Primary Alcohol Oxidation | Oxidation of monosaccharides (e.g., glucose at C6) and other primary alcohols to aldehydes [2]. | Specific activity, kinetic parameters (KM, kcat), O2 concentration. | The aldehyde product can be a final target or an intermediate for further reactions. |
| Secondary Alcohol Oxidation | Kinetic resolution of racemic secondary aromatic alcohols to ketones [2] [3]. | Enantioselectivity (E-value), conversion, reaction yield. | Crucial for producing chiral intermediates in pharmaceutical synthesis. |
| Biosensor Development | Integration into electrodes for detecting galactose/glucose [1]. | Electron transfer efficiency, enzyme immobilization stability, sensitivity. | Leverages the natural enzyme-electrode communication. |
| General Considerations | - | Thermostability: Critical for industrial process longevity. Variants like EvoPROSS offer significant gains [2]. Cofactor: Requires Cu²⁺ and O₂. Anaerobic conditions halt catalysis [1]. By-product: H₂O₂ can cause enzyme inactivation; consider adding catalase [5]. | |
I hope these application notes provide a solid foundation for your research. Should you need further clarification on the experimental details, feel free to ask.
Quinoxaline, known chemically as benzo[a]pyrazine, represents a privileged scaffold in medicinal chemistry and drug development. This nitrogen-containing heterocyclic compound consists of a benzene ring fused with a pyrazine ring, forming a bicyclic structure with the molecular formula C₈H₆N₂. The significance of quinoxaline derivatives in pharmaceutical research stems from their versatile biological activities and structural diversity, which enable interactions with various biological targets. Quinoxaline serves as a fundamental structural motif in numerous natural products and synthetic compounds with demonstrated pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The compound's ability to undergo various chemical transformations makes it an invaluable building block in synthetic organic chemistry, particularly for constructing more complex molecules with tailored biological properties. [1] [2]
The pharmaceutical relevance of quinoxaline derivatives has expanded significantly in recent decades, with these compounds appearing in marketed drugs and clinical candidates. For instance, varenicline (Chantix), a quinoxaline derivative, functions as a partial agonist of the α4β2 nicotinic receptor and is widely prescribed for smoking cessation therapy. Another notable example is brimonidine, an α2 adrenergic agonist utilized in treating open-angle glaucoma and ocular hypertension. The broad therapeutic potential of quinoxaline-containing compounds has stimulated intensive research into efficient synthetic methodologies, especially those aligning with green chemistry principles to minimize environmental impact while maintaining efficiency and selectivity. The unique electronic properties of the quinoxaline ring system also contribute to applications beyond pharmaceuticals, including materials science, where these compounds find use in organic semiconductors, electroluminescent materials, and dye-sensitized solar cells. [1]
The synthesis of quinoxaline derivatives has evolved significantly from classical methods to contemporary green protocols. Traditional quinoxaline synthesis primarily relies on the condensation reaction between o-phenylenediamine and 1,2-dicarbonyl compounds, a method initially reported in the late 19th century as Körner and Hinsberg synthesis. While these classical approaches remain valuable for their simplicity and effectiveness, they often necessitate harsh reaction conditions, including strong acids, high temperatures, and prolonged reaction times. Moreover, conventional methods frequently employ toxic organic solvents and generate substantial waste, contravening the principles of green chemistry. These limitations have prompted the development of sustainable alternatives that minimize environmental impact while maintaining high efficiency and selectivity. The evolution of quinoxaline synthesis reflects a broader trend in organic chemistry toward methodologies that reduce or eliminate hazardous substances, improve energy efficiency, and incorporate renewable resources. [1] [2]
Green chemistry principles have revolutionized quinoxaline synthesis by introducing environmentally benign protocols that offer numerous advantages over traditional methods. These approaches emphasize the use of heterogeneous catalysts, which can be easily recovered and reused, green solvents such as water and ethanol that reduce toxicity and environmental impact, and energy-efficient techniques like microwave and ultrasonic irradiation that significantly reduce reaction times and energy consumption. Additionally, transition-metal-free catalytic systems have gained prominence as they avoid potential metal contamination in products—a crucial consideration for pharmaceutical applications—and typically involve lower costs and simpler workup procedures. The integration of these sustainable elements has transformed quinoxaline synthesis into a more ecologically responsible process while frequently enhancing efficiency and selectivity compared to conventional methods. [3] [1]
Table 1: Comparison of Green Catalytic Systems for Quinoxaline Synthesis
| Catalyst/System | Reaction Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|
| Polymer-supported sulphanilic acid | Ethanol, reflux or RT | 80-97% | Heterogeneous, recyclable (5 cycles), simple workup | Requires solvent, moderate temperature |
| Bentonite Clay K-10 | Ethanol, room temperature | 95% | Cost-effective, recyclable, mild conditions | Optimal performance requires specific clay amount (2.5-3g) |
| Phosphate-based fertilizers (MAP/DAP/TSP) | Ethanol, mild conditions | 85-95% | Extremely low-cost, commercially available | Limited scope exploration |
| Cerium(IV) ammonium nitrate (CAN) | Water, 20 minutes | 90-96% | Rapid reaction, aqueous medium, high yields | Lanthanide catalyst cost |
| Organocatalyst (Nitrilotris(methylenephosphonic acid)) | Solvent-free or ethanol | 80-97% | Metal-free, mild conditions, broad substrate scope | Catalyst preparation required |
| Fe-based catalysis | Various conditions | 75-90% | Cost-effective, useful for fused quinoxalines | Metal contamination concerns |
Table 2: Solvent Optimization for Quinoxaline Synthesis Using Bentonite Clay K-10
| Solvent | Reaction Time (min) | Isolated Yield (%) | Practical Considerations |
|---|---|---|---|
| Ethanol | 20 | 95 | Optimal balance of efficiency and green credentials |
| Methanol | 30 | 91 | Good alternative to ethanol |
| Water | 120 | Trace | Environmentally ideal but low efficiency |
| CHCl₃ | 30 | 87 | Good yield but undesirable toxicity |
| CH₂Cl₂ | 30 | 82 | Moderate yield, toxicity concerns |
| MeCN | 35 | 92 | Good yield but higher environmental impact |
| THF | 30 | 89 | Good yield but volatility concerns |
Principle: This method employs a heterogeneous acid catalyst for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds in ethanol, offering excellent yields under both reflux and room temperature conditions. The protocol exemplifies green chemistry principles through catalyst recyclability and use of ethanol as a comparatively benign solvent. [4]
Materials:
Procedure:
Catalyst Recycling: The recovered catalyst can be washed thoroughly with ethanol, dried at 60°C for 6 hours, and reused for up to five cycles with minimal loss of catalytic activity. [4]
Principle: This protocol utilizes natural clay as an inexpensive, eco-friendly heterogeneous catalyst for quinoxaline synthesis at ambient temperature, minimizing energy consumption while maintaining high efficiency. [2]
Materials:
Procedure:
Table 3: Optimization of Bentonite Clay K-10 Amount for Quinoxaline Synthesis
| Clay Amount (g) | Reaction Time (min) | Isolated Yield (%) | Practical Recommendations |
|---|---|---|---|
| 0.5 | 720 | 38 | Insufficient catalytic activity |
| 1.0 | 120 | 43 | Marginal efficiency |
| 1.5 | 90 | 65 | Moderate yield, longer time |
| 2.0 | 60 | 93 | Good efficiency |
| 2.5 | 20 | 95 | Optimal conditions |
| 3.0 | 20 | 95 | Optimal conditions |
Principle: This method employs nitrilotris(methylenephosphonic acid) as a metal-free organocatalyst for the condensation reaction, aligning with green chemistry principles by avoiding transition metals and enabling high yields under mild conditions. [1]
Materials:
Procedure:
Notes: This transition-metal-free approach is particularly valuable for pharmaceutical applications where metal contamination must be avoided. The methodology demonstrates excellent functional group tolerance and can be applied to a diverse range of substrates. [1]
Quinoxaline derivatives demonstrate a remarkable breadth of biological activities, making them privileged structures in drug discovery campaigns. These nitrogen-containing heterocycles interact with diverse biological targets, resulting in measurable effects against various disease states. The versatility of the quinoxaline scaffold enables medicinal chemists to fine-tune electronic properties, lipophilicity, and hydrogen bonding capacity through strategic substitution patterns, thereby optimizing pharmacological profiles and drug-like properties. The intrinsic physicochemical characteristics of the quinoxaline ring system, including its moderate basicity and aromatic stability, contribute to favorable pharmacokinetic properties and bioavailability when incorporated into drug candidates. [1] [2]
The structure-activity relationship (SAR) studies of quinoxaline derivatives have revealed several key trends that guide rational drug design. Substitution at the 2- and 3- positions of the quinoxaline ring generally exerts the most significant influence on biological activity, with electron-withdrawing groups frequently enhancing antimicrobial and anticancer properties. The conversion of quinoxaline to its N-oxide derivatives substantially modifies electronic distribution and often amplifies anticancer and antiparasitic activities. Furthermore, annulated quinoxaline systems such as pyrrolo[1,2-a]quinoxalines and pyrazoloquinoxalines demonstrate enhanced planar structures that frequently improve DNA intercalation capabilities and consequently increase antitumor potency. The strategic fusion of quinoxaline with other privileged heterocyclic scaffolds represents a productive approach to expanding chemical space and discovering novel bioactive agents. [1] [2]
Table 4: Bioactive Quinoxaline Derivatives and Their Therapeutic Applications
| Quinoxaline Derivative | Biological Activity | Therapeutic Application | Mechanistic Insights |
|---|---|---|---|
| Echinomycin | Antitumor, antibacterial | Cancer therapy | DNA bis-intercalation |
| Quinacillin | Antibacterial | Anti-infective | Penicillinase-resistant penicillin |
| Chloroquinoxaline sulfonamide | Antitumor | Oncology | Topoisomerase II α/β poison |
| Brimonidine | α2 adrenergic agonist | Glaucoma, rosacea | Vasoconstriction |
| Varenicline | Nicotinic receptor partial agonist | Smoking cessation | Nicotine receptor modulation |
| Panadiplon | GABAA receptor agonist | Anxiolytic | CNS modulation |
| 2,3-Disubstituted quinoxalines | Antimicrobial | Anti-infective agents | Enzyme inhibition |
| Quinoxaline-1,4-di-N-oxides | Antitubercular | Tuberculosis treatment | Mycobacterial growth inhibition |
| Pyrrolo[1,2-a]quinoxalines | Anticancer | Oncology | Multiple mechanisms |
| 2-Sulphonyl quinoxalines | Antifungal | Antifungal agents | Fungal membrane disruption |
The synthetic approaches to quinoxaline derivatives can be visualized through strategic workflows that guide researchers in selecting optimal conditions based on their specific requirements. The following diagrams, created using Graphviz DOT language, illustrate both experimental processes and strategic planning for quinoxaline synthesis.
Schematic representation of the general experimental workflow for quinoxaline synthesis, highlighting key decision points and procedural steps.
Strategic decision-making workflow for selecting appropriate quinoxaline synthesis methods based on research priorities and constraints.
The development of green synthesis methodologies for quinoxaline derivatives represents significant progress in sustainable medicinal chemistry. The protocols detailed in these application notes demonstrate that environmentally responsible approaches can simultaneously achieve excellent efficiency, selectivity, and practicality while minimizing ecological impact. As pharmaceutical research increasingly emphasizes sustainability throughout the drug discovery and development process, these green synthetic strategies for privileged scaffolds like quinoxalines will grow in importance. The continued refinement of existing methods and discovery of novel approaches will further enhance the sustainability profile of quinoxaline synthesis while expanding the accessible chemical space for biological evaluation. [3] [1]
Future directions in quinoxaline research will likely focus on advanced green techniques such as photochemical reactions, electrochemical synthesis, and biocatalytic approaches to further improve sustainability. Additionally, the integration of machine learning and computational prediction methods will accelerate the optimization of reaction conditions and identification of novel quinoxaline-based therapeutic agents. The substantial biological potential of quinoxaline derivatives, particularly in addressing emerging health challenges such as antimicrobial resistance and viral infections, underscores the continuing importance of this scaffold in drug discovery. As synthetic methodologies evolve and biological understanding deepens, quinoxaline-based compounds are poised to make increasingly significant contributions to therapeutic development across multiple disease areas. [1] [2]
Here are common challenges and solutions for optimizing a biocatalytic hydroxymethylation process:
| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |
|---|
| Enzyme Activity | Low conversion rate / High catalyst loading | • Non-optimal enzyme for substrate (HMF). • Low intrinsic activity (kcat). • Poor enzyme stability under reaction conditions. | • Enzyme Engineering: Screen or engineer variants for higher kcat and better binding (KM) for your substrate [1]. • Reaction Engineering: Optimize pH, temperature, and use stabilizing agents. | | | Enzyme Inactivation | • Interfacial inactivation at gas-liquid boundary. • Oxidative damage from H2O2 byproducts. | • Use additives like catalase to remove destructive H2O2 [1]. • Control agitation speed to minimize shear forces. | | Reaction Engineering | Oxygen Mass Transfer Limitation | • Low solubility of O2 in aqueous media. • High substrate loading creates large O2 demand [1]. | • Enzyme Engineering: Develop variants with improved O2 binding (KMO2) [1]. • Reaction Engineering: Use oxygen-enriched atmosphere or pressurized reactors. | | | Low Final Product Titer | • Substrate or product inhibition. • Side reactions consuming substrate or product. | • Use fed-batch operation to maintain low substrate concentration [1]. • In-situ product removal (ISPR) to extract inhibitory product. | | Data & Modeling | Difficulty predicting performance | • Lack of high-quality, standardized kinetic data for modeling [2]. | • Adopt standardized reporting (e.g., STRENDA guidelines) and data formats (e.g., EnzymeML) [2]. • Use ML models trained on enzyme sequences and structures to predict function [2]. |
The following workflow outlines a coordinated strategy for process development, integrating enzyme and reaction engineering [1].
Before starting, define clear, quantitative targets to guide development [1]. Example metrics include:
This phase focuses on improving the enzyme itself.
This phase optimizes the environment in which the enzyme operates.
Understanding the biological context and data is crucial. The following diagram illustrates a generalized pathway for the biocatalytic conversion of a substrate like HMF to a hydroxymethylated product, highlighting key analytical checkpoints [3].
To build reliable models and ensure reproducibility, adhere to community standards [2]:
The strategies above are based on general biocatalytic principles. To find information more directly related to FHK:
"formate hydroxymethyl kinase" AND engineering or "Fhk" AND biocatalysis.
The Maltose-Binding Protein (MBP) is a popular fusion tag that acts as a molecular chaperone. It doesn't just provide a handle for purification; it significantly enhances the solubility and proper folding of its fusion partner, which is crucial for expressing challenging proteins [1] [2].
Compared to other common tags like GST, MBP offers a key advantage: it is a stable monomer and does not force your protein of interest into artificial dimers or oligomers, which can be a problem with GST tags [3] [2]. This makes MBP an excellent first choice for improving solubility.
Here is a summary of common problems, their causes, and solutions presented in a table format for quick reference.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Fusion Protein is Insoluble | Misfolding due to rapid synthesis at 37°C [4]. | Lower induction temperature (e.g., to 15-25°C) and extend induction time [4]. |
| Fusion Flows Through Column | Weak binding; amylase interference from growth media; blocking by non-ionic detergents [4]. | Repress amylase by including glucose in media; avoid non-ionic detergents (Triton X-100, Tween-20) during lysis/binding [5] [4]. |
| Low/No Protein Expression | Protein toxicity to E. coli; message instability or rare codons [4]. | Use a tightly regulated expression strain; consider a tRNA strain for rare codons [4]. |
| Protein Degradation | Protease activity during harvest/lysis [4]. | Use protease-deficient host (e.g., lon-/ompT-); add protease inhibitor cocktail; harvest cells promptly post-induction [4]. |
| Multiple Bands on SDS-PAGE | Protein degradation in vivo; non-specific binding to other E. coli proteins [4]. | Use protease-deficient host and inhibitors; adjust wash buffer (e.g., up to 1 M NaCl for electrostatic interactions, 5% ethanol for hydrophobic interactions) [4]. |
| Presence of Soluble Oligomers | Self-association of the passenger protein (e.g., FHK), forming soluble but inactive aggregates [6]. | Use a batch purification protocol with highly reticulated affinity resin to selectively isolate monomers [6]. |
This protocol is based on standard procedures for purifying MBP-fusions using an amylose resin column, which can be performed via Fast Protein Liquid Chromatography (FPLC) or in batch mode [5].
Solutions & Buffers
Step-by-Step Procedure
For proteins like FHK that may form soluble oligomers, a standard protocol might yield a mixture of active monomers and inactive aggregates. The following workflow outlines a strategy to address this, adapting a method developed for HPV E6 proteins [6].
The key to this strategy is using a highly reticulated (cross-linked) affinity resin, such as certain nickel resins if your construct also has a His-tag [6]. The small pores of this resin physically exclude large oligomers, which pass through in the flow-through. The monomeric fusion proteins, being smaller, can access the binding sites and are later eluted with maltose, resulting in a highly pure and active sample [6].
Low yields in oligonucleotide synthesis are often due to suboptimal coupling efficiency and unintended deprotection caused by factors like stray light. The table below outlines common issues and solutions [1].
| Problem Area | Specific Issue | Recommended Action | Expected Outcome |
|---|
| Coupling Reaction | Low phosphoramidite coupling efficiency | - Use a 60-second coupling time with a pulse sequence. [1]
This methodology, adapted from research on Maskless Array Synthesis (MAS), is used to optimize the synthetic cycle for long oligonucleotides [1].
f(s) = A * e^(-b * s). The average percent yield is given by 100% * (1 - b) [1].For complex issues, follow a structured troubleshooting process. The flowchart below outlines the key steps, from identifying the problem to seeking external support.
What are the primary sources of error in FHK synthesis? The main errors are deletions (from failed couplings or incomplete deprotection) and insertions (from unintended deprotection due to stray light like scattering and diffraction). Insertions are a significant factor in overall sequence error rates [1].
How can I verify our synthesis coupling efficiency? You can use terminal labeling studies for immediate, simple results after synthesis. For independent confirmation, sequencing of eluted oligonucleotides provides a direct measurement of the stepwise coupling efficiency [1].
Our coupling efficiency is high, but final yield is low. Why? This can happen due to the cumulative effect of even small inefficiencies over many synthesis cycles. Furthermore, depurination during acidic steps or unintended deprotection from optical imperfections can lead to strand cleavage or incorrect sequences, reducing the yield of full-length, correct products [1].
When should we contact technical support? If you have systematically followed the optimization protocols above—including verifying coupling efficiency, optimizing exposure, and ensuring proper chemical steps—and still experience unacceptable yields, you should contact your system's technical support. Provide them with your detailed synthesis parameters and efficiency measurements [1].
The general workflow for protein purification can be broken down into five key steps [1]:
| Step | Key Objective | Common Methods & Technologies |
|---|---|---|
| 1. Protein Expression | Produce the target protein in a suitable model system. | Bacterial (Champion pET), Mammalian (Expi293, ExpiCHO), Insect (ExpiSf), Yeast (PichiaPink) systems [1]. |
| 2. Extraction & Stabilization | Lyse cells and extract protein while preserving its function. | Detergent-based reagents (M-PER, T-PER, B-PER); addition of protease and phosphatase inhibitors [1] [2]. |
| 3. Capture (Primary Purification) | Isolate the target protein from the bulk lysate. | Affinity chromatography (e.g., His-Tag, GST-Tag), Ion exchange chromatography [1] [3]. |
| 4. Polishing (Further Purification) | Remove remaining impurities and contaminants. | Size-exclusion chromatography (gel filtration), Hydrophobic interaction chromatography [1] [2]. |
| 5. Verification & Analysis | Confirm the purity, identity, and concentration of the final product. | SDS-PAGE, Western blotting, mass spectrometry, spectrophotometry (e.g., Nanodrop) [1]. |
This workflow helps researchers plan their experiments and identify which stage a problem may be occurring in.
A common and powerful method for purifying recombinant proteins is using a polyhistidine (His) tag. The following protocol details this process under both native and denaturing conditions [4].
Here are some common problems researchers encounter during His-tag purification and their potential solutions [4]:
| Problem | Possible Cause | Troubleshooting Suggestions |
|---|---|---|
| Low Yield | Protein not expressed; tag inaccessible; low imidazole concentration; flow rate too high. | Check expression via SDS-PAGE; ensure tag is on accessible terminus; optimize imidazole gradient; reduce loading/elution flow rates [4]. |
| Low Purity | Incomplete washing; nonspecific binding. | Increase stringency of wash buffer (e.g., add 10-20 mM imidazole); optimize wash volumes; use a gradient wash [4]. |
| Protein Precipitation/ Aggregation | Protein concentration is too high; buffer conditions are not optimal. | Reduce final protein concentration; add stabilizing agents (e.g., glycerol, NaCl); screen different buffer pH/salt conditions [2]. |
| Clogged Column | Lysate contains insoluble debris. | Always clarify the lysate by high-speed centrifugation (e.g., 16,000 x g) or filtration before loading [4]. |
For environments requiring higher efficiency:
Stability testing ensures that a drug product retains its identity, strength, quality, and purity throughout its shelf life. The guidelines below summarize the key requirements [1].
Table: Stability Testing Schedule and Storage Conditions
| Testing Aspect | Protocol Requirement | Rationale & Specifications |
|---|---|---|
| Expiration Dating | Mandatory on all drug products (with specific exemptions) [1]. | Regulatory action can be taken against products without a valid expiration date [1]. |
| Testing Intervals | Initially, every 3 months for first year, every 6 months for second year, then annually [1]. | More frequent testing near the end of the anticipated expiration date provides better data [1]. |
| Storage Conditions | Actual temperature and humidity must be recorded and controlled [1]. | "Room temperature" is insufficient; USP defines controlled room temperature as 15-30°C (59-86°F), with 24-25°C as a reasonable reference [1]. |
| Test Methods | Must be "reliable, meaningful, and specific" stability-indicating methods [1]. | Methods must distinguish the active ingredient from degradation products and be validated for accuracy and reproducibility [1]. |
| Container Closure | Testing must be in the same container-closure system as the marketed product [1]. | The container system (e.g., glass, plastic, closure) directly impacts the product's shelf life [1]. |
You can use Graphviz and the DOT language to create clear diagrams for your stability testing workflows and logical pathways [2]. Here are some key implementation tips based on your requirements:
< > instead of quotes [3] [4].fillcolor for a node, you must explicitly set the fontcolor to ensure high contrast and readability [5].This diagram illustrates the core workflow for a drug stability study, from initiation through ongoing monitoring. The labeldistance=2.5 on the edge ensures a clear gap between the text and the line [5].
Furfural is a toxic aldehyde compound formed during the high-temperature and high-pressure dilute acid pretreatment of lignocellulosic biomass, a common feedstock for biofuel and biochemical production [1]. Its presence in the hydrolysate is a major bottleneck for microbial fermentation.
Furfural exerts its toxic effects through multiple mechanisms, overwhelming the microbial cell's metabolic machinery. The diagram below summarizes these pathways.
The toxicity mechanisms can be broken down as follows [1]:
The following table summarizes the inhibitory concentrations of furfural for different microorganisms and the effectiveness of various tolerance strategies.
| Microorganism | Inhibitory Concentration (g/L) | Tolerance Strategy | Achieved Tolerance/Performance |
|---|---|---|---|
| Wild-type | ~3.5 g/L (in S. cerevisiae) [3] | Baseline (none) | Lag phase of >72 hours in 3.5 g/L furfural [3]. |
| S. cerevisiae SCF-R4 | 4.5 g/L [3] | Multi-round X-ray radiation + Adaptive Laboratory Evolution (ALE) [3] | Lag phase reduced to ~36 hours; ethanol yield 1.86x higher than wild-type after 96h in 3.5 g/L furfural [3]. |
| Zymomonas mobilis | 3.0 g/L [3] | Adaptive Laboratory Evolution (ALE) [3] | Information not specified in results. |
| Engineered S. cerevisiae | 2.0 g/L [3] | Expression of irrE gene from radiation-resistant bacteria [3] | Information not specified in results. |
Answer: The most effective approach is to use furfural-tolerant microbial strains. You can acquire existing mutants or develop your own through strain engineering.
This combined strategy efficiently generates mutants with significantly enhanced furfural tolerance [3].
Detailed Methodology [3]:
Reaction optimization is a systematic process to improve the yield and efficiency of a chemical reaction by adjusting key variables. For enzymatic reactions like those involving FHK, this typically involves a structured approach to find the ideal conditions [1].
The table below summarizes the primary and secondary parameters to target during optimization:
| Parameter Type | Key Variables to Optimize | Common Optimization Goal |
|---|---|---|
| Primary Parameters | Temperature, pH, Enzyme Concentration, Substrate Concentration, Reaction Time | Maximize reaction rate and final product yield [2] [1]. |
| Secondary Parameters/Additives | Co-factors (e.g., Mg²⁺), Ionic Strength, Buffer System, Stabilizers (e.g., BSA) | Enhance enzyme stability, prevent denaturation, and improve reproducibility [3]. |
A key decision is the optimization strategy. The "one variable at a time" (OVAT) method is simple but can miss interactions between factors. Design of Experiments (DoE) is a more powerful statistical approach that varies multiple parameters simultaneously to find optimal conditions and identify synergistic effects more efficiently [2] [4] [5].
The following guide addresses common problems encountered during reaction optimization.
Common Problems and Detailed Actions:
Low or No Product Yield
Inconsistent Results Between Experiments
Non-Specific Products
This protocol provides a template for determining the optimal temperature and pH for an enzymatic reaction. You can use this framework by inserting your FHK-specific details.
Detailed Methodology:
Define Ranges:
Prepare Reaction Master Mix (for a single temperature/point):
Run the Experiment:
Stop and Analyze:
Data Analysis:
Q1: Why is it better to use a statistical Design of Experiments (DoE) approach instead of testing one factor at a time? A1: Changing one variable at a time (OVAT) assumes factors are independent, which is often not true. For example, the optimal temperature might depend on the pH. DoE varies all factors simultaneously in a structured way, allowing you to find the true global optimum and identify interactions between variables (e.g., temperature-pH interaction) much more efficiently and with fewer experiments [2] [5].
Q2: Our enzyme activity drops off quickly during the reaction. How can we improve stability? A2: Consider adding stabilizers to your reaction mixture. Common additives include Bovine Serum Albumin (BSA at 10-100 µg/mL), reducing agents like DTT, or glycerol (5-10%). Additionally, ensure you are working within the optimal pH and temperature range, as prolonged exposure to extreme conditions can cause irreversible denaturation [3].
Q3: We are scaling up our reaction from lab bench to a larger volume. What factors should we consider? A3: Scaling up is not just about increasing volume. Key considerations include:
Q: What is the primary function of pyruvate decarboxylase (PDC) and in which organisms is it found? A: Pyruvate decarboxylase (PDC, EC 4.1.1.1) is a thiamine pyrophosphate (TPP) and Mg²⁺-dependent enzyme that catalyzes the non-oxidative decarboxylation of pyruvate into acetaldehyde and carbon dioxide [1]. This reaction is a key part of the ethanol fermentation pathway in some organisms.
It is notably present in:
Critical Troubleshooting Note: Do not confuse PDC with Pyruvate Dehydrogenase (PDH). Although their names are similar, PDC and PDH are distinct enzymes. PDC catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde. In contrast, the pyruvate dehydrogenase complex (PDHc) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA and is a key enzyme that feeds the citric acid cycle [1] [5]. Using the wrong enzyme or assay will lead to incorrect experimental results.
The table below summarizes quantitative data on PDCs from various sources to aid in enzyme selection.
| Organism Source | Key Catalytic Feature | Thermostability Profile | Relevant Application or Issue |
|---|---|---|---|
| Klebsiella pneumoniae (Kp-IpdC) | Higher affinity for 2-ketoisovalerate (low Km) than KivD; also has promiscuous pyruvate activity [3]. | Information not specified in search results | Limitation: Promiscuous pyruvate decarboxylase activity can deplete pyruvate, limiting yield in branched-chain alcohol production [3]. |
| Acetobacter pasteurianus (ApPdc) | Information not specified in search results | Retains >30% activity after 30 min at 55°C [4]. | Application: Effectively improved ethanol production in engineered Clostridium thermocellum [4]. |
| Zymobacter palmae (ZpPdc) | Information not specified in search results | Retains >30% activity after 30 min at 55°C [4]. | Application: Improved ethanol production in engineered C. thermocellum [4]. |
| Gluconobacter oxydans (GoPdc) | Information not specified in search results | Retains >30% activity after 30 min at 55°C [4]. | Application: Improved ethanol production in engineered C. thermocellum [4]. |
| Zymomonas mobilis (ZmPdc) | Information not specified in search results | Retains >30% activity after 30 min at 55°C [4]. | Application/Note: High thermostability in vitro, but one study did not observe improved ethanol production in C. thermocellum [4]. |
| Thermotoga maritima (TmAHAS) | Bifunctional enzyme with both AHAS and PDC activity (~10% of its main activity) [6]. | Optimal activity at 85°C [6]. | Application: An example of a bifunctional TPP-dependent enzyme from a hyperthermophile [6]. |
Q: My PDC enzyme is unstable or loses activity quickly. What could be the reason? A: PDC activity is highly dependent on its cofactors and environmental conditions.
Q: I am getting unexpected by-products instead of my target compound. How can I address this? A: Substrate promiscuity and side reactions are common challenges.
Q: I expressed a heterologous PDC in my host strain, but it does not improve product yield. Why? A: This can be due to several metabolic and protein-level issues.
Here is a detailed methodology for measuring PDC activity, adapted from multiple sources [2] [3] [4].
Protocol: Spectrophotometric Assay for Pyruvate Decarboxylase Activity
This is a coupled enzymatic assay that indirectly measures PDC activity by linking acetaldehyde production to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.
1. Reagents:
2. Procedure:
3. Calculations: One unit of PDC activity is defined as the amount of enzyme that produces 1 μmol of acetaldehyde per minute, which corresponds to the oxidation of 1 μmol of NADH per minute. Use the formula: Activity (U/mL) = (ΔA₃₄₀ / min) / (6.22) × (Reaction Volume) / (Sample Volume) Where:
PDC can be utilized in engineered pathways to create more efficient biocatalysts or produce novel compounds.
Application: Replacing Native Pathways for Improved Production The native pathway from pyruvate to acetyl-CoA in many bacteria (e.g., Pyruvate Ferredoxin Oxidoreductase, PFOR) can be thermodynamically or kinetically limiting [9] [4]. Replacing it with the PDC pathway offers advantages:
The diagram below contrasts these pathways.
The transition from laboratory to commercial-scale production requires careful optimization. The table below summarizes core strategies and critical parameters for scaling up both suspension and adherent cell cultures [1].
| Strategy/Parameter | Suspension Culture | Adherent Culture (Microcarriers) |
|---|---|---|
| Scale-Up Volume | 100 - 10,000 liters [1] | Varies based on microcarrier concentration [1] |
| Target Cell Density | Up to ~2x10⁶ cells/mL (standard conditions) [1] | Varies with cell line and microcarrier type [1] |
| Key Challenge | Managing mechanical stress from agitation [1] | Providing sufficient surface area for cell attachment [1] |
| Agitation Methods | Propeller-based mixing or air bubbling [1] | Similar to suspension; gentle mixing to keep carriers suspended [1] |
| Surface Area Aid | Not applicable | Use of microcarrier beads (30-100µm diameter) [1] |
| Surface Area Example | Not applicable | 2g of beads ≈ surface area of 15 roller bottles [1] |
Here are some common issues researchers face during scale-up and potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Low Cell Viability/Growth | Suboptimal pH or dissolved oxygen (DO) levels [2]. | Implement and calibrate in-line probes for pH and DO. Adjust gas sparging (air/O₂/CO₂ mixtures) [2]. |
| Shear stress from agitation or sparging [1] [3]. | Optimize agitation speed; use shear-protectant additives like Pluronic F-68 (0.1%) [4] [3]. | |
| Accumulation of metabolic waste (e.g., ammonia) [4]. | Monitor metabolite levels; adjust feeding strategies or medium formulation to reduce buildup [4]. | |
| Uncontrolled Cell Aggregation | Excessive aggregate fusion in 3D suspension cultures [3]. | Use additives like Polyethylene Glycol (PEG) or Heparin to limit fusion [3]. |
| Optimize bioreactor speed to balance mixing and shear stress [3]. | ||
| Poor Process Reproducibility | High vessel-to-vessel variability in small-scale systems [2]. | Use Design of Experiments (DoE) to understand complex variable interactions instead of testing one factor at a time [3]. |
| Variability in medium components, especially serum [5] [6]. | Use serum-free formulations; for FBS, leverage vendor lot-matching tools to ensure consistency [5] [6]. |
For a technical support center, you can include these detailed methodologies.
This approach is efficient for understanding complex interactions in cell culture [3].
Stable aggregate size is critical for consistent nutrient access and cell health [3].
This diagram outlines the key stages and decision points in a bioreactor scale-up project.
The general strategies provided should form a solid foundation for your technical support content. To make it specific for FHK cells, I suggest you:
For comparing performance, researchers typically evaluate the compounds covered and the features of available libraries. The table below summarizes two major libraries.
| Library Name | Key Features | Number of Compounds & Data Points | Primary Use Cases |
|---|---|---|---|
| NIST GC Method/Retention Index Database [1] | Includes experimentally determined RIs, GC methods, and AI-estimated RIs (AI-RI); searchable by name, CAS, structure, etc. | >180,000 compounds; ~492,000 data points [1] | Broad application: method development, unknown identification in environmental, forensic, and pharmaceutical analysis. |
| FiehnLib Metabolomics Library [2] | Focuses on primary metabolites; includes RI and mass spectra for trimethylsilylated derivatives under electron impact ionization. | ~1,000 metabolites; 2,212 mass spectra [2] | Targeted application: compound identification in metabolomics studies of biological systems (plants, animals, microbes). |
A 2025 preprint proposes a sophisticated algorithm to improve identification reliability by moving beyond fixed tolerance limits for RI deviations. This method is particularly useful for comparing data obtained from different stationary phases (e.g., standard vs. semi-standard polydimethylsiloxane) [3] [4].
The core of the method involves calculating a system-specific correction equation using a set of reliably identified compounds.
Experimental Protocol Summary:
RI_ref) [3].RI_exp) for the calibrants [3].D_RI = RI_ref - RI_exp [3].D_RI against RI_exp and calculate the coefficients (a, b) for the linear regression equation: D_RI = a * RI_exp + b [3].RI_corr = RI_exp + D_RI) [3].RI_corr of your unknown compounds to reference libraries. This corrected value is more accurate for identification than the raw RI_exp [3].The following diagram illustrates this workflow:
Staying informed on these broader trends can provide valuable context for your comparison guide:
Since direct experimental data for a specific "FHK" system was not available, I suggest the following steps to complete your comparison guide:
The internal standard (IS) and external standard (ES) methods are two fundamental approaches for quantification in chromatographic analysis. The table below compares their core characteristics.
| Feature | Internal Standard Method | External Standard Method |
|---|---|---|
| Core Principle | Uses peak area ratio (analyte vs. internal standard) for calculation [1] [2]. | Uses direct peak area/height of the analyte, comparing it to a separate standard curve [1]. |
| Procedure | A known amount of a standard compound (IS) is added to every sample [1] [3]. | Standard solutions are analyzed separately from the samples to create a calibration curve [1]. |
| Key Advantages | - Compensates for injection volume errors and instrument fluctuations [1] [2].
The general workflow for implementing an internal standard method is consistent across applications and can be visualized in the following diagram.
Internal Standard Method Workflow
The key steps involve:
The effectiveness of the internal standard method is demonstrated in the table below, which compares the precision of replicate sample analyses with and without an internal standard [3].
| Injection # | Peak Area of Analyte (Without IS) | Peak Area of Analyte (With IS) | Peak Area of IS | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|---|
| 1 | 2811.5 | 2694.8 | 3795.8 | 0.7099 |
| 2 | 2801.9 | 2668.1 | 3760.1 | 0.7096 |
| 3 | 2816.7 | 2659.6 | 3750.3 | 0.7092 |
| 4 | 2777.3 | 2630.8 | 3702.9 | 0.7105 |
| 5 | 2800.3 | 2603.4 | 3658.8 | 0.7115 |
| RSD (%) | 0.48% | 0.11% |
This experimental data shows that using an internal standard significantly improved the repeatability of the results, reducing the Relative Standard Deviation (RSD) by a factor of 4.4. This highlights the IS method's power to minimize the impact of random variations [3].
The NIST Mass Spectral Library is a extensively evaluated collection of reference data. The following table summarizes the contents of the latest NIST23 edition.
| Library Component | Number of Spectra | Number of Compounds | Key Details |
|---|---|---|---|
| Main EI MS Library [1] | 394,054 spectra | 347,100 compounds | Electron Ionization (EI) spectra; the core library |
| Replicate EI MS Library [1] | 46,954 spectra | (Replicate spectra) | Replicate measurements for the main library |
| Tandem (MS/MS) Library [1] [2] | 2,374,064 spectra | 51,501 compounds | Includes high/low-resolution MS/MS from ESI & APCI; 60% more compounds than NIST20 [2] |
| Retention Index Library [1] | 491,790 RI values | 180,610 compounds | Provides gas chromatography retention index data |
A key strength of the NIST library is its rigorous quality control process. Every spectrum is critically examined by experienced mass spectrometrists, and every chemical structure is checked for correctness and consistency [1].
For your guide, a central experimental protocol should focus on Inter-Library Comparison, a method published by NIST scientists to discover and correct errors in mass spectral libraries [3] [4].
The core of this method is to identify outliers by comparing multiple library entries for the same compound. The workflow below outlines this quality assurance process.
Key Experimental Steps [3]:
Research applying this methodology to forensic compounds in the NIST library found that among 2,283 target spectra examined, about 1% required further examination due to anomalous behavior [3]. Errors can be broadly categorized as shown below.
| Error Category | Specific Error Examples |
|---|---|
| Spectrum Errors [3] | Missing peaks, spurious peaks, incorrect peak intensities, inadequate signal-to-noise ratio, uncorrected background. |
| Identity & Curation Errors [3] | Incorrect chemical structure, wrong chemical formula or molecular mass, inconsistent chemical names or CAS Registry Numbers. |
For professionals in drug development and analysis, the OSAC Forensic Science Standards Library provides a registry of approved and proposed standards. The table below lists standards relevant to seized drug analysis, which can inform robust experimental protocols [5].
| Standard Designation | Title | Status |
|---|---|---|
| OSAC 2025-S-0025 [5] | Standard Test Method for the Analysis of Seized Drugs Using Color Tests | Under Development |
| OSAC 2025-S-0010 [5] | Standard Practice for Reporting Results of the Analysis of Seized Drugs | Under Development |
| OSAC 2025-N-0024 [5] | Standard Practice for the Analysts' Handling of Evidence Suspected to Contain a Seized Drug | Under Development |
The search results do not contain specific experimental data on the identification of a compound named "FHK." To proceed:
The US Pharmacopeia (USP) defines reference standards as "highly characterized specimens" whose quality and purity are critical for achieving scientifically valid results [1]. The following table summarizes the core parameters typically assessed during qualification.
| Qualification Parameter | Description & Purpose | Common Analytical Techniques |
|---|---|---|
| Identity | Confirms the chemical structure and identity of the analyte. | NMR, IR, MS (Mass Spectrometry) |
| Assay/Potency | Determines the content or potency of the main active component. | HPLC-UV, Titration |
| Organic Impurities | Identifies and quantifies process-related impurities and degradation products. | HPLC-UV/DAD/MS, GC |
| Inorganic Impurities | Detects residual catalysts or inorganic salts. | ICP-MS, ICP-OES, Ion Chromatography |
| Residual Solvents | Quantifies volatile organic solvents used in manufacturing. | GC-FID/MS, GC-HS (Headspace) |
| Water Content | Determines moisture content, crucial for hygroscopic materials. | Karl Fischer (KF) Titration |
Below are detailed methodologies for key experiments cited in the general qualification framework.
Adherence to regulatory guidelines is mandatory for reference standards used in drug applications [1].
The following diagram illustrates the logical workflow for qualifying a reference standard, from initial preparation to final release, integrating the key parameters and considerations discussed.
The table below summarizes the core characteristics of biomass-derived and petroleum-derived synthesis for polymers and transportation fuels.
| Aspect | Biomass-Derived Synthesis | Petroleum-Derived Synthesis |
|---|---|---|
| Feedstock Source | Plant biomass, agricultural waste, lignocellulosic biomass, fats/oils/greases [1] [2] [3] | Crude oil [3] |
| Primary Products | Polymers, Fischer-Tropsch fuels (e.g., naphtha, diesel), bioethanol, biodiesel, carbon quantum dots (CQDs) [1] [4] [2] | Gasoline, low sulfur diesel, plastics, synthetic polymers [1] [3] |
| Key Process | Hydrothermal synthesis, Fischer-Tropsch Synthesis (FTS), fermentation, transesterification [4] [2] [5] | Crude oil refining, fractional distillation, catalytic cracking [6] |
| Environmental Impact | Reduces reliance on fossil fuels, lowers greenhouse gas emissions, utilizes waste materials; some products are biodegradable [1] [2] | High greenhouse gas emissions, depends on finite fossil resources [2] |
| Material Properties | Can be engineered for high strength, thermostability, and bioactivity [1] | Well-established, tunable material properties [1] |
| Challenges | Structural diversity not fully characterized; can be initially softer/weaker without engineering [1] | Non-renewable, associated with plastic pollution and environmental toxicity [1] |
For a deeper comparison, here is quantitative data and methodologies for key application areas.
Synthesis of Biomass-Derived Polymers: Advances in chemical and biological processes allow for the synthesis of polyesters, polyamides, and polysaccharides from biomass. A specific experimental protocol involves the conversion of 5-(hydroxymethyl)furfural (HMF) and acetone into high molecular weight chemicals [7]. The process includes:
Synthesis of Carbon Quantum Dots (CQDs): Biomass is a common precursor for CQDs, which are nanomaterials with excellent optical properties [4].
Research frequently investigates blending biomass-derived fuels with conventional ones. The following workflow and data table illustrate a typical experimental approach and its findings for diesel production.
The table below shows property data from a study blending Fischer-Tropsch (FT) naphtha with conventional gasoline [2].
| Property | Conventional Gasoline (Winter) | FT Naphtha (100%) | FT Naphtha Blend (3%) |
|---|---|---|---|
| Composition | C4 to C12 hydrocarbons, Ethanol (≤10% in E10) [3] | High n-alkane content [2] | 97% Gasoline, 3% FT Naphtha [2] |
| Research Octane Number (RON) | 84-93 (for E10) [3] | Not comparable to conventional gasoline [2] | Meets winter specification [2] |
| Sulfur Content | Present in fossil component [3] | Zero [2] | Reduced vs. pure gasoline |
| Aromatic Hydrocarbons | Present in fossil component | Zero (no benzene or polyaromatics) [2] | Reduced vs. pure gasoline |
| Recommendation | - | Not suitable as a direct substitute [2] | Viable biocomponent (similar to E5 ethanol blend) [2] |
The table below summarizes data from a recent breakthrough where researchers engineered an enzyme called SNAr1.3 for a chemical reaction (nucleophilic aromatic substitution) not commonly found in nature. This provides a clear, quantitative example of how engineering can enhance enzyme performance [1].
| Enzyme | Key Mutations | Catalytic Efficiency / Activity Improvement | Primary Outcome / Application |
|---|---|---|---|
| SNAr1.3 (Engineered) | Six mutations (specific residues not listed in source) | 160-fold more active than parent enzyme | Performs enantioselective nucleophilic aromatic substitutions (SNAr) for greener synthesis of chemicals and medicines [1]. |
| Wild-type (Parent) | N/A | Baseline activity | Showed only modest efficiency and selectivity for the target SNAr reaction [1]. |
The development of high-efficiency enzymes like SNAr1.3 typically follows a rigorous workflow. The diagram below outlines the key stages, from identifying a starting enzyme to characterizing the final, improved variant.
Key Experimental Components:
The case studies found in the search highlight several consistent goals in enzyme engineering:
The following techniques represent significant advancements for separating complex samples, moving beyond one-dimensional chromatography to overcome limitations like peak co-elution and ion suppression [1].
| Technique | Core Principle | Key Advantages | Typical Applications | Reported Performance Data |
|---|---|---|---|---|
| Comprehensive 2D-LC (LC×LC) [1] | Couples two independent separation columns (e.g., RP-HILIC); entire effluent from 1st dimension is transferred to the 2nd. | High peak capacity; superior resolution for complex samples. | Non-targeted analysis of complex mixtures (e.g., -omics, environmental samples). | Can achieve peak capacities over 30,000 within one hour when moving towards 3D systems [1]. |
| Multi-2D LC×LC [1] | Advanced LC×LC using a six-way valve to switch between different (e.g., HILIC or RP) in the 2nd dimension during a single run. | Optimized separation for analytes with a wide polarity range in one analysis. | Complex samples with components of vastly different polarities. | Significantly improved separation performance compared to standard LC×LC for complex samples [1]. |
| Computational Peak Deconvolution [2] | Uses mathematical algorithms (e.g., EMG, FPCA, clustering) to separate co-eluted peaks from 1D-LC data. | Extracts pure component data from existing 1D methods; no hardware changes. | Analyzing large datasets from biological replicates (e.g., metabolomics). | Successfully separates overlapping peaks in large chromatographic datasets; FPCA helps assess variability of individual compounds within the same peak [2]. |
| Chiral Separations with Bi-Langmuir Model [3] | Uses chiral stationary phases; models adsorption onto selective and non-selective sites for accurate preparative prediction. | Enables robust separation of enantiomers; critical for pharmaceutical development. | Analytical and preparative separation of chiral compounds. | Explains and predicts phenomena like peak tailing and loss of resolution under overloaded conditions [3]. |
To ensure your research is reproducible, here are the detailed methodological frameworks for two of the key techniques.
This protocol outlines the setup for an LC×LC system designed to handle significant mobile phase incompatibility between dimensions.
This computational method is applied to large datasets from 1D chromatography where physical separation is incomplete.
The following diagrams, created using Graphviz, illustrate the logical workflow for applying these techniques and how they relate to each other.
The table below summarizes the core characteristics of NMR and IR spectroscopy to help you understand their individual strengths and limitations [1].
| Feature | NMR Spectroscopy | IR Spectroscopy |
|---|---|---|
| Fundamental Principle | Excitation of atomic nuclei (e.g., 1H, 13C) in a magnetic field [2]. | Excitation of molecular bond vibrations [3]. |
| Primary Information | Molecular structure, dynamics, atomic connectivity, and molecular environment [1] [2]. | Functional groups present in a molecule [3]. |
| Key Advantages | Non-destructive; provides quantitative and 3D structural information; can study molecular dynamics [1]. | Fast data collection; requires minimal sample amount; sensitive to functional groups [3]. |
| Key Limitations | Lower sensitivity; expensive instrumentation and maintenance; complex data for large molecules [1]. | Mostly provides qualitative data; the fingerprint region can be complex to interpret in detail [3]. |
| Sample Form | Typically liquid solutions (requires deuterated solvents) [4]. | Liquid, solid, or gas [3]. |
While each technique is powerful on its own, their real power is unlocked when used together. Automated Structure Verification (ASV) leverages this synergy by computationally matching experimental spectra against predicted spectra for candidate molecules [3].
The following workflow illustrates how NMR and IR data can be integrated in an ASV pipeline to verify a molecular structure from a list of candidates.
To implement the workflow above, here are the methodologies for key experiments based on recent research.
Sample Preparation
Data Collection
Computational Analysis (ASV)